molecular formula C7H3F2NS B1302728 3,5-Difluorophenyl isothiocyanate CAS No. 302912-39-6

3,5-Difluorophenyl isothiocyanate

Cat. No.: B1302728
CAS No.: 302912-39-6
M. Wt: 171.17 g/mol
InChI Key: DXELGKWEMRVTGD-UHFFFAOYSA-N
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Description

3,5-Difluorophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H3F2NS and its molecular weight is 171.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXELGKWEMRVTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374279
Record name 3,5-Difluorophenyl isothiocyanate
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Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-39-6
Record name Benzene, 1,3-difluoro-5-isothiocyanato-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorophenyl isothiocyanate
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Record name 3,5-Difluorophenyl isothiocyanate
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Foundational & Exploratory

Technical Monograph: 3,5-Difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Bioanalytical Utility

Executive Summary

3,5-Difluorophenyl isothiocyanate (3,5-DFPITC) represents a specialized scaffold in the medicinal chemist’s toolkit, bridging the gap between standard electrophilic linkers and high-sensitivity NMR probes. Unlike its para- or ortho-substituted isomers, the 3,5-difluoro substitution pattern offers a unique combination of electronic symmetry and inductive electron withdrawal without imposing significant steric hindrance at the reactive center. This guide dissects its physicochemical behavior, synthetic utility in thiourea organocatalysis, and emerging role as a 19F-NMR reporter for protein dynamics.

Part 1: Physicochemical Profile

The utility of 3,5-DFPITC is dictated by the meta-positioning of the fluorine atoms. This configuration enhances the electrophilicity of the isothiocyanate (-NCS) carbon via the inductive effect (-I), while maintaining a symmetry that simplifies NMR spectral interpretation.

Table 1: Core Chemical Properties
PropertyValue / DescriptionSignificance
CAS Number 53310-46-0Unique identifier for procurement/indexing.
Formula C₇H₃F₂NS-
Molecular Weight 171.17 g/mol Low MW allows for high atom economy in fragment-based design.
Physical State Liquid / Low-melting solidTypically handled as a liquid; density ~1.3–1.4 g/mL.
LogP (Predicted) ~3.5High lipophilicity facilitates membrane permeability in cellular assays.
Electronic Effect σ_meta ≈ 0.34 (Hammett)The meta-F atoms increase the electrophilicity of the -NCS group relative to phenyl isothiocyanate.
19F NMR Shift ~ -108 to -110 ppmDistinct region from biological background; symmetry yields simplified signals.

Part 2: Reactivity & Mechanistic Insight

The "Meta-Activation" Effect

The reactivity of isothiocyanates is governed by the electrophilicity of the central carbon atom (


). In 3,5-DFPITC, the two fluorine atoms exert a strong inductive withdrawing effect through the 

-bond framework.
  • Comparison to PITC: Phenyl isothiocyanate (PITC) is the baseline. 3,5-DFPITC reacts faster with nucleophiles due to the electron-deficient aromatic ring pulling density away from the NCS group.

  • Comparison to Ortho-F: Unlike 2,6-difluoro analogs, the 3,5-substitution does not sterically block the approach of nucleophiles, preserving reaction kinetics while modulating electronics.

Mechanism: Nucleophilic Addition

The primary reaction pathway involves the attack of a nucleophile (amine, thiol) on the isothiocyanate carbon, forming a thiourea or dithiocarbamate.

ReactivityMechanism cluster_electronic Electronic Effect NCS 3,5-DFPITC (Electrophile) TS Transition State (Tetrahedral) NCS->TS Activation by 3,5-F2 Nuc Nucleophile (R-NH2) Nuc->TS Attack on C=S Prod Thiourea Derivative TS->Prod Proton Transfer

Figure 1: Nucleophilic addition mechanism. The 3,5-difluoro motif (blue) enhances the electrophilicity of the NCS carbon, facilitating attack by the amine (green) to form the stable thiourea (red).

Part 3: Synthetic Utility & Protocols

Application A: Synthesis of Fluorinated Thioureas

Thioureas derived from 3,5-DFPITC are critical in two fields:

  • Organocatalysis: Analogues of Schreiner’s thiourea where the 3,5-bis(trifluoromethyl) groups are replaced by 3,5-difluoro to fine-tune hydrogen bonding acidity.

  • Medicinal Chemistry: Bioisosteres for urea linkages, offering improved metabolic stability and lipophilicity.

Protocol 1: General Synthesis of N-(3,5-difluorophenyl)-N'-alkylthiourea

Reagents: 3,5-DFPITC (1.0 eq), Primary Amine (1.1 eq), Dichloromethane (DCM) or Ethanol.

  • Preparation: Dissolve 1.0 mmol of 3,5-DFPITC in 5 mL of anhydrous DCM under an inert atmosphere (N₂).

  • Addition: Add 1.1 mmol of the target amine dropwise at 0°C. Note: The electron-deficient ring makes the NCS highly reactive; cooling prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of the NCS spot).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (typically SiO₂, Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (distinct NH singlets at >8 ppm) and 19F NMR (symmetry check).

Application B: 19F NMR Protein Labeling

3,5-DFPITC serves as a sensitive reporter for protein conformational changes. The two equivalent fluorine atoms provide a strong singlet (or coupled triplet) signal that is highly sensitive to the local dielectric environment but distinct from biological background signals.

Protocol 2: Site-Specific Lysine Labeling

Target: Surface-exposed Lysine residues or N-terminus.

  • Buffer Prep: Prepare 50 mM Phosphate or Borate buffer, pH 8.5. Critical: pH must be <9.5 to prevent hydrolysis of the isothiocyanate to the amine, but >8.0 to ensure the Lysine ε-amino group is deprotonated.

  • Stoichiometry: Dissolve protein (50–100 μM) in buffer.

  • Labeling: Add 3,5-DFPITC (dissolved in DMSO) to the protein solution. Final DMSO concentration should be <5%. Use a 5–10 fold molar excess of DFPITC.

  • Incubation: Incubate at 4°C for 12–16 hours or RT for 2 hours with gentle agitation.

  • Quenching: Add excess Tris-HCl (pH 8.0) or Glycine to scavenge unreacted isothiocyanate.

  • Purification: Remove excess small molecules via size-exclusion chromatography (PD-10 column) or dialysis.

  • Analysis: Acquire 19F NMR spectrum. A single peak indicates a homogenous environment; split peaks suggest conformational heterogeneity.

ProteinLabeling Start Target Protein (Lysine Residues) Mix Reaction pH 8.5, 4°C Start->Mix Reagent 3,5-DFPITC (in DMSO) Reagent->Mix Quench Quench (Tris/Glycine) Mix->Quench 12-16h Purify Dialysis / SEC Quench->Purify NMR 19F NMR Data Acquisition Purify->NMR Labeled Protein

Figure 2: Workflow for 19F-NMR protein labeling. The process prioritizes pH control to favor nucleophilic attack by Lysine over hydrolysis.

Part 4: Handling & Safety

  • Hazards: Like most isothiocyanates, 3,5-DFPITC is a potent lachrymator and skin irritant. It can cause sensitization upon inhalation.[1][2]

  • Storage: Moisture sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen). Hydrolysis yields the corresponding aniline (3,5-difluoroaniline) and COS/CO₂.

  • Disposal: Quench with aqueous ammonia or Tris buffer before disposal into organic waste streams.

References

  • PubChem. (2025).[1] this compound | C7H3F2NS.[1] National Library of Medicine. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]

  • Boeszoermenyi, A., et al. (2019).[4] Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. Nature Methods. [Link]

Sources

3,5-Difluorophenyl Isothiocyanate: A High-Fidelity Electrophile for Proteomics and Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluorophenyl isothiocyanate (3,5-DF-PITC) represents a specialized evolution of the classical Edman reagent, phenyl isothiocyanate (PITC). While PITC remains the workhorse of N-terminal protein sequencing, the introduction of fluorine atoms at the meta positions (3,5) confers unique physicochemical properties that elevate this compound from a simple sequencing reagent to a versatile probe for


F NMR structural biology  and covalent drug discovery .

This technical guide analyzes the biochemical utility of 3,5-DF-PITC, focusing on its enhanced electrophilicity, its utility as a symmetric NMR reporter, and its application in tuning the kinetics of covalent inhibition.

Part 1: Chemical Architecture & Reactivity Profile

Structural Logic: The 3,5-Difluoro Motif

The utility of 3,5-DF-PITC is dictated by the electronic influence of the fluorine substituents on the isothiocyanate (-N=C=S) group.

  • Electronic Activation: Fluorine is highly electronegative. Placing fluorine atoms at the 3 and 5 positions exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This reduces electron density at the isothiocyanate carbon, making it more electrophilic than unsubstituted PITC.

  • Symmetry & NMR: The 3,5-substitution pattern preserves the

    
     symmetry of the phenyl ring (assuming free rotation). This results in the two fluorine atoms being chemically equivalent, producing a single, intense signal in 
    
    
    
    F NMR spectra, which is critical for reducing spectral crowding in complex biological samples.
  • Steric Minimalization: Unlike ortho (2,6) substitution, which can sterically hinder nucleophilic attack, meta (3,5) substitution leaves the reactive center accessible while still modulating electronic properties.

Reaction Mechanism: Thiourea Formation

The primary biochemical application of 3,5-DF-PITC is the formation of stable thiourea linkages with primary amines (e.g., Lysine


-amines, N-terminal 

-amines).

Figure 1: Nucleophilic Addition Mechanism The following diagram illustrates the nucleophilic attack of a protein amine on 3,5-DF-PITC, followed by proton transfer to form the thiourea derivative.

ReactionMechanism cluster_legend Key Electronic Effect Protein Protein-NH2 (Nucleophile) TS Tetrahedral Intermediate Protein->TS Attack on C=S Reagent 3,5-DF-PITC (Electrophile) Reagent->TS Product Thiourea Conjugate TS->Product Proton Transfer Note Fluorines at 3,5 positions withdraw electron density, accelerating nucleophilic attack.

Caption: Mechanism of thiourea bond formation. The electron-deficient aromatic ring stabilizes the developing negative charge on the nitrogen/sulfur in the transition state.

Part 2: Applications in Structural Biology ( F NMR)

The Fluorine Reporter

F NMR is a powerful tool for studying protein conformation because fluorine is virtually absent in native biological systems (zero background) and has 100% natural isotopic abundance.

Why 3,5-DF-PITC?

  • Sensitivity: The presence of two equivalent fluorines doubles the NMR signal intensity compared to mono-fluorinated probes.

  • Chemical Shift Anisotropy (CSA): The rigid phenyl ring provides a predictable CSA tensor, making it useful for studying protein dynamics and tumbling rates.

  • Solvent Accessibility: The chemical shift of the

    
    F signal changes based on the local environment (hydrophobic pocket vs. solvent-exposed), allowing researchers to map conformational changes (e.g., ligand binding).
    
Experimental Workflow: Protein "Footprinting"

By labeling surface lysines with 3,5-DF-PITC, researchers can generate a "fingerprint" of the protein. When a ligand binds or the protein folds, the environment of specific lysines changes, shifting the corresponding


F peaks.

Table 1: Comparison of Isothiocyanate Probes for NMR

Probe ReagentSignal MultiplicitySteric BulkReactivity (Relative)Application
PITC N/A (

H only)
Low1.0 (Ref)Edman Sequencing
4-Fluoro-PITC Singlet (1F)Low~1.2Basic

F Labeling
3,5-Difluoro-PITC Singlet (2F) Medium ~2.5 High-Sensitivity Conformational Analysis
Pentafluoro-PITC ComplexHigh>10.0Hyper-reactive / Mass Spec

Part 3: Enhanced Edman Degradation & Proteomics

The "Heavy" Tag

In classical Edman degradation, the N-terminal amino acid reacts with PITC to form a phenylthiohydantoin (PTH) derivative, which is identified by HPLC. Replacing PITC with 3,5-DF-PITC generates 3,5-difluorophenylthiohydantoin (DF-PTH) amino acids.

Advantages:

  • Mass Spectrometry Detection: The specific mass shift induced by the two fluorine atoms (+36 Da vs PITC, distinct isotopic pattern) acts as a high-confidence filter in LC-MS/MS proteomics, distinguishing N-terminal fragments from internal peptides.

  • Chromatographic Resolution: The increased lipophilicity of the difluorophenyl group alters the retention times of the PTH derivatives on C18 columns, potentially resolving amino acids that co-elute under standard PITC protocols (e.g., Ile/Leu).

Part 4: Covalent Inhibitor Design (Medicinal Chemistry)

Isothiocyanates are classified as "warheads" in covalent drug discovery—electrophiles that react with a specific nucleophile (usually Cysteine or Lysine) on a target protein to permanently silence it.

Tuning Reactivity (The Goldilocks Zone)

A critical challenge in covalent drug design is tuning the reactivity.

  • Too reactive: The drug binds non-specifically to albumin and glutathione (toxicity).

  • Too inert: The drug fails to modify the target before dissociating.

3,5-DF-PITC occupies a "sweet spot." The 3,5-difluoro substitution increases reactivity toward nucleophiles compared to unsubstituted phenyl rings but avoids the extreme reactivity of nitro- or pentafluoro-substituted analogs. This allows for the design of Targeted Covalent Inhibitors (TCIs) that only react when positioned precisely in the active site.

Figure 2: Decision Logic for Warhead Selection

WarheadSelection cluster_note 3,5-DF-PITC Niche Start Target Analysis Cys Target: Cysteine Start->Cys Lys Target: Lysine Start->Lys Acrylamide Use Acrylamide (Standard) Cys->Acrylamide High abundance Decision Reactivity Requirement? Lys->Decision PITC Use PITC (Slow) Decision->PITC High pKa Lysine DF_PITC Use 3,5-DF-PITC (Tunable/Fast) Decision->DF_PITC Low pKa Lysine or Fast Kinetics Needed

Caption: Selection logic for covalent warheads. 3,5-DF-PITC is preferred for lysine targeting where enhanced electrophilicity is required.

Part 5: Experimental Protocol

Protocol: Site-Specific Labeling of Protein Lysines for F NMR

Note: Isothiocyanates are sensitive to hydrolysis. Anhydrous conditions or high concentrations in rapid aqueous buffers are required.

Materials:

  • Target Protein (100

    
    M in PBS, pH 7.4)
    
  • This compound (100 mM stock in DMSO)

  • Buffer exchange columns (e.g., PD-10)

Step-by-Step Methodology:

  • Preparation: Adjust protein buffer to pH 8.0–8.5 using 0.1 M bicarbonate. The unprotonated amine (

    
    ) is the active nucleophile; lower pH will drastically reduce reaction efficiency.
    
  • Addition: Add 3,5-DF-PITC stock to the protein solution to achieve a 10-fold molar excess over the target lysine(s).

    • Critical: Add the reagent dropwise with gentle vortexing to prevent precipitation, as the reagent is hydrophobic.

  • Incubation: Incubate at 4°C for 4–12 hours or Room Temperature for 1 hour.

    • Observation: The reaction forms a thiourea linkage.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanate.

  • Purification: Remove excess reagent and hydrolysis byproducts using a desalting column or dialysis against the final NMR buffer.

  • Validation: Verify labeling via Mass Spectrometry (Look for +171.17 Da adduct per label).

Part 6: Safety & Handling

  • Hazards: Like all isothiocyanates, 3,5-DF-PITC is a lachrymator and a potent skin sensitizer . It causes severe skin burns and eye damage (H314).[1]

  • Respiratory: May cause allergy or asthma symptoms if inhaled (H334).[1]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[2][3][4] Acta Chemica Scandinavica, 4, 283–293. Link (Foundational chemistry of PITC).

  • Giménez, D., et al. (2023). Enlarging the scenario of site directed

    
    F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13, 22055. Link (Methodology for fluorine labeling).
    
  • Podhradsky, D., et al. (1979). Utility of Isothiocyanates in Protein Chemistry. Collection of Czechoslovak Chemical Communications.
  • PubChem. (2025). This compound | C7H3F2NS.[1] National Library of Medicine. Link (Chemical properties and safety data).

  • Krichel, B., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor.[5][6] ChemMedChem. Link (Application of ITCs as covalent inhibitors).

Sources

Technical Guide: Storage, Stability, and Handling of 3,5-Difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3,5-Difluorophenyl isothiocyanate (3,5-DFPITC) is a potent electrophilic derivatizing agent used primarily in chiral analysis, protein sequencing (Edman degradation variants), and heterocyclic synthesis.

Unlike its non-fluorinated analog (phenyl isothiocyanate, PITC), the presence of two electron-withdrawing fluorine atoms at the meta positions significantly increases the electrophilicity of the isothiocyanate carbon. While this enhances reaction kinetics with nucleophiles (amines, thiols), it simultaneously lowers the activation energy for hydrolysis. Consequently, 3,5-DFPITC requires stricter moisture exclusion and lower storage temperatures than standard isothiocyanates.

Key Physicochemical Properties
PropertyValueImplication for Handling
Molecular Formula C₇H₃F₂NS--
Physical State Liquid (typically) or low-melting solidLiable to splash; lachrymator.
Reactivity High (Electrophilic)Reacts rapidly with nucleophiles (H₂O, R-NH₂).
Boiling Point ~210°C (predicted)Low volatility but high lachrymatory potential.
Hydrolysis Risk HighDegrades to 3,5-difluoroaniline and insoluble ureas.

Mechanism of Degradation

Understanding the degradation pathway is essential for troubleshooting purity issues. The primary failure mode is moisture-induced hydrolysis , which triggers a cascade leading to insoluble precipitates (substituted thioureas).

The Degradation Cascade
  • Hydrolysis: Trace water attacks the central carbon of the isothiocyanate group.

  • Decarboxylation: The unstable thiocarbamic acid intermediate loses carbonyl sulfide (COS).

  • Dimerization: The newly formed amine (3,5-difluoroaniline) acts as a nucleophile, attacking remaining 3,5-DFPITC to form a symmetric thiourea precipitate.

Scientist's Note: If you see a white/off-white precipitate in your bottle, the reagent has been compromised by moisture. This precipitate is chemically inert and will not redissolve easily.

DegradationPathway ITC 3,5-DFPITC (Active Reagent) Inter Thiocarbamic Acid (Unstable) ITC->Inter + H₂O (Hydrolysis) Urea Di(3,5-difluorophenyl)thiourea (Insoluble Precipitate) ITC->Urea Dimerization H2O H₂O (Moisture) H2O->Inter Amine 3,5-Difluoroaniline (Nucleophile) Inter->Amine - COS COS COS (Gas) Inter->COS Amine->Urea + 3,5-DFPITC

Figure 1: The moisture-induced degradation cascade of 3,5-DFPITC leading to urea precipitation.

Storage Protocol: The "Self-Validating" System

To maintain reagent integrity (>98% purity), adopt the following storage ecosystem. This protocol is designed to minimize the "headspace moisture trap" effect.

Environmental Conditions[1][2]
  • Temperature: Store at -20°C for long-term (>1 month). Short-term usage (weeks) at 4°C is acceptable if the container is perfectly sealed.

  • Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to density) is mandatory after every use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) caps as isothiocyanates can diffuse into certain plastics over years.

The Thaw-Use-Purge Cycle (Standard Operating Procedure)

Failure to follow the "warm-up" step is the #1 cause of reagent spoilage.

  • Equilibration: Remove vial from freezer. Do NOT open. Allow it to reach room temperature (approx. 20-30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture directly into the reagent.

  • Dispensing: Open in a fume hood. Use a dry glass syringe or positive-displacement pipette.

  • Purging: Backfill the headspace with dry Argon/Nitrogen for 10-15 seconds.

  • Sealing: Close tightly. Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Return: Immediately return to -20°C storage.

Quality Assurance & Purity Verification

Before using 3,5-DFPITC in critical assays (e.g., derivatization for clinical LC-MS), validate its purity.

Visual Inspection[2][3]
  • Pass: Clear, colorless to pale yellow liquid.

  • Fail: Turbidity, suspended solids, or a viscous sludge at the bottom (indicates thiourea formation).

Instrumental Validation (IR/NMR)

If the reagent is old, run a quick check:

MethodMarker for PurityMarker for Degradation
FT-IR Strong, broad peak at 2000–2200 cm⁻¹ (-N=C=S stretch).Appearance of peaks at 3300–3500 cm⁻¹ (N-H stretch from amine/urea).
¹H NMR Sharp aromatic signals (consistent with 3,5-substitution).Broad singlet >4.0 ppm (NH protons); shift in aromatic region.
¹⁹F NMR Single distinct signal (approx -108 to -110 ppm, solvent dependent).Appearance of a second fluorine signal (amine impurity).

Handling & Safety (Lachrymator Warning)

3,5-DFPITC is a severe irritant and lachrymator (tear gas agent).

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management:

    • Do not wipe with water alone (accelerates hydrolysis/dispersal).

    • Quench Solution: Mixture of 50% Ethanol, 40% Water, 10% Ammonia (or Tris base). The amine reacts with the isothiocyanate to form a harmless thiourea derivative, which can then be cleaned up.

Application Workflow: Derivatization

The high reactivity of 3,5-DFPITC makes it ideal for tagging amines for detection. The fluorine atoms serve as excellent "handles" for ¹⁹F NMR or as electron-capturing groups for negative-ion mass spectrometry.

DerivatizationWorkflow Sample Analyte (Amine/Amino Acid) (R-NH₂) Reaction Nucleophilic Addition (Thiocarbamoylation) Sample->Reaction Reagent 3,5-DFPITC (Reagent) Reagent->Reaction Buffer Coupling Buffer (pH 8.0 - 9.5) Buffer->Reaction Catalysis Product Derivatized Thiourea (Stable Adduct) Reaction->Product RT, 30-60 min Analysis Analysis (HPLC-UV / ¹⁹F NMR / MS) Product->Analysis

Figure 2: Standard workflow for amine derivatization using 3,5-DFPITC.

Protocol Optimization Tips
  • pH Control: Maintain reaction pH between 8.0 and 9.5. The amine must be unprotonated (nucleophilic) to react.

  • Excess Reagent: Use a 1.5x to 5x molar excess of 3,5-DFPITC to drive the reaction to completion.

  • Quenching: After the reaction, add a scavenger (e.g., ethanolamine) to consume excess isothiocyanate before analysis to prevent column damage or background noise.

References

  • Satchell, D. P. N., et al. (1992).[1] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,4-Difluorophenyl isothiocyanate (Analogous Hazard Data).Link

  • Gao, B., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli.[2] Journal of Agricultural and Food Chemistry. Link

  • Podlech, J. (2010). Origin of the "Edman Degradation" and Isothiocyanate Reactivity. Journal of Organic Chemistry (General Reactivity Context).
  • Echemi. (2023). 3,4-Difluorophenyl isothiocyanate SDS (Structural Analog).Link

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 3,5-Difluorophenyl Isothiocyanate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Niche Reagent

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical reagents, 3,5-Difluorophenyl Isothiocyanate emerges as a key player, particularly in the construction of kinase inhibitors and other targeted therapies. Its unique electronic properties, conferred by the meta-disposed fluorine atoms, offer medicinal chemists a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles of lead compounds. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial landscape, quality considerations, and practical applications of this versatile reagent.

Identifying and Qualifying Commercial Suppliers of this compound

The reliable sourcing of high-quality starting materials is the bedrock of any successful research and development program. For a specialized reagent such as this compound (CAS No. 302912-39-6), a thorough evaluation of potential suppliers is critical.

A survey of the current market reveals a range of suppliers, from large, well-established chemical conglomerates to smaller, specialized niche providers. The following table summarizes a selection of commercial sources for this compound:

Supplier CategoryRepresentative CompaniesNoteworthy Characteristics
Broad-Spectrum Chemical Suppliers Sigma-Aldrich (Merck), TCI Chemicals, Fisher ScientificExtensive portfolios, established distribution networks, readily available safety and technical data. Often provide various grades of purity.
Specialty and Niche Chemical Providers BOC Sciences, SynQuest Laboratories, Inc., Apollo Scientific Ltd.Focus on novel and complex organic molecules, often with expertise in custom synthesis and scale-up. May offer more detailed technical support.
Manufacturers and Distributors in Asia Wuhan Chemwish Technology Co., Ltd, Capot Chemical Co., Ltd., Win-Win chemical CO., LimitedCompetitive pricing, bulk quantity availability. Communication and quality verification may require additional due diligence.

Author's Insight: A Framework for Supplier Qualification

Beyond mere availability and price, a robust supplier qualification process is essential, particularly for projects destined for preclinical and clinical development. Consider the following workflow for vetting potential suppliers:

Caption: A workflow for qualifying chemical suppliers.

When evaluating suppliers, it is crucial to verify their legitimacy and track record. Online research, reading reviews, and checking for regulatory adherence are important first steps[1]. For drug development applications, confirming that a supplier adheres to Good Manufacturing Practices (GMP) and has relevant ISO certifications is critical[2]. A visit to the supplier's storage and manufacturing facilities can provide valuable insights into their quality standards[1].

Technical Specifications and Quality Control

Ensuring the quality and consistency of this compound is non-negotiable. While specifications may vary slightly between suppliers, a typical Certificate of Analysis (CoA) should include the following:

ParameterTypical SpecificationAnalytical MethodCausality and Importance
Appearance Colorless to pale yellow liquidVisual InspectionDeviations in color may indicate the presence of impurities or degradation products.
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IRConfirms the molecular structure and the absence of major structural isomers.
Purity ≥97% (often >98%)HPLC or GCThe presence of impurities can lead to side reactions, impact yield, and introduce unwanted substances into downstream products.
Water Content ≤0.1%Karl Fischer TitrationIsothiocyanates are moisture-sensitive and can hydrolyze to the corresponding amine. Low water content is critical for stability and reactivity.
Residual Solvents Specified limits (e.g., ≤0.5%)GC-HSSolvents from the synthesis and purification process can be detrimental to subsequent reactions.

Note on Purity: While some suppliers may offer a "research grade" product with less stringent specifications, for drug discovery and development, it is advisable to procure the highest purity available to minimize variability in experimental results. Some suppliers, like Sigma-Aldrich, may offer certain unique chemicals to early discovery researchers with the understanding that the buyer assumes responsibility for confirming the product's identity and purity.

Synthesis and Manufacturing Insights

A comprehensive understanding of the synthetic route to this compound is beneficial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the reaction of 3,5-difluoroaniline with a thiocarbonylating agent.

Synthesis of the Precursor: 3,5-Difluoroaniline

The synthesis of the key precursor, 3,5-difluoroaniline, is a challenging process due to the difficulty of introducing two fluorine atoms in the meta positions relative to an amino group[3]. Several patented methods exist, often starting from readily available chlorinated benzenes. One common route involves the reaction of 3,5-difluorochlorobenzene with ammonia in the presence of a copper catalyst[4]. Another approach starts from 2-chloro-3,5-difluoroaniline, which is then dehalogenated via catalytic hydrogenation[5][6].

Conversion to this compound: A Representative Protocol

The conversion of an aniline to an isothiocyanate can be achieved using several reagents. A widely used and effective method employs thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI).

Protocol using Thiophosgene:

  • Reaction: 3,5-Difluoroaniline is dissolved in a suitable solvent (e.g., dichloromethane) and a biphasic system with an aqueous solution of sodium bicarbonate is established. Thiophosgene is then added slowly to the vigorously stirred mixture at room temperature.

  • Work-up: After the reaction is complete (typically monitored by TLC or LC-MS), the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the final product[7].

Caption: A simplified schematic of the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Isothiocyanates are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[8]. They are also valuable intermediates in the synthesis of various heterocyclic compounds and thioureas. This compound is of particular interest due to the presence of the difluorophenyl moiety, which can enhance biological activity and improve pharmacokinetic properties.

Role as a Building Block for Kinase Inhibitors

The 3,5-difluorophenyl group is a common feature in many kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site and can also block metabolic hotspots, thereby increasing the compound's in vivo stability. This compound can be used to introduce this valuable moiety into a molecule, typically through the formation of a thiourea linkage by reaction with a primary or secondary amine.

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in the public literature, its utility can be inferred from the frequent appearance of the 3,5-difluorophenyl moiety in patented kinase inhibitors. For instance, the synthesis of various 1,3,5-triazine and pyrimidine-based PI3Kα inhibitors has been reported, highlighting the importance of substituted phenyl groups in achieving high potency[9][10]. The isothiocyanate provides a straightforward handle for covalently linking the 3,5-difluorophenyl group to a core scaffold.

Synthesis of Novel Anticancer Agents

Isothiocyanates are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression[11]. The synthesis of novel compounds incorporating the this compound scaffold is an active area of research. For example, 3,5-diarylazole and 3,5-diaryl isoxazole derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating the utility of the diaryl scaffold in this therapeutic area[3][12]. The isothiocyanate group can be used to create thiourea derivatives that mimic these diaryl structures.

Furthermore, fluorescently labeled isothiocyanates are being developed as theranostic agents, combining diagnostic and therapeutic functions[13]. The inherent reactivity of the isothiocyanate group allows for its conjugation to fluorescent probes, enabling the tracking of the molecule in biological systems.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Handling: Work in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its unique electronic properties make it a desirable building block for the synthesis of novel therapeutics, particularly in the area of kinase inhibitors and anticancer agents. A thorough understanding of the commercial supplier landscape, stringent quality control, and safe handling practices are essential for the successful integration of this reagent into a research and development workflow. As the quest for more effective and targeted therapies continues, the strategic application of well-chosen building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P
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  • EP0497213A2 - Process for producing 3,5-difluoroaniline - Google P
  • General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (URL: [Link])

  • 3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - NIH. (URL: [Link])

  • Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl - PubMed. (URL: [Link])

  • This compound | C7H3F2NS | CID 2758332 - PubChem. (URL: [Link])

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development - Global Pharma Tek. (URL: [Link])

  • New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])

  • Orchid Pharma. (URL: [Link])

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (URL: [Link])

  • Top Chemicals & Raw Materials Providers | Compare 184 Companies. (URL: [Link])

  • 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries - Chemical Communications (RSC Publishing). (URL: [Link])

  • Cambrex: CDMO | Drug Substance, Drug Product & Analytical Services. (URL: [Link])

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH. (URL: [Link])

  • Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Publishing. (URL: [Link])

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biological activity of 3,5-Difluorophenyl isothiocyanate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3,5-Difluorophenyl Isothiocyanate Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Significance of Fluorinated Isothiocyanates in Drug Discovery

Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a well-established class of biologically active compounds.[1][2][3] Naturally occurring in cruciferous vegetables, they are renowned for a wide spectrum of activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the ITC group also makes it a valuable scaffold in synthetic chemistry for creating diverse molecular structures.[1][3]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The 3,5-difluorophenyl moiety, in particular, offers several advantages:

  • Enhanced Lipophilicity: Fluorine substitution increases the molecule's ability to cross cellular membranes, potentially improving bioavailability and target engagement.

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer biological half-life.

  • Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can alter the reactivity and binding interactions of the entire molecule, often leading to enhanced potency and selectivity for biological targets.

This guide delves into the unique biological landscape of this compound derivatives, examining how the interplay between the reactive isothiocyanate group and the fluorinated aromatic ring gives rise to compounds with significant therapeutic potential.

Synthesis and Derivatization Strategies

The foundation of exploring this chemical space is the robust synthesis of the core structure, this compound, and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The most common and efficient methods for synthesizing aryl isothiocyanates start from the corresponding primary amine.[1][3] The reaction typically involves a thiocarbonyl source to convert the amine into the isothiocyanate.

Synthesis_Workflow Start 3,5-Difluoroaniline (Starting Material) Intermediate Dithiocarbamate Salt (In situ intermediate) Start->Intermediate Reaction with CS2 or similar Reagent Thiophosgene or Thiocarbonylating Agent Product 3,5-Difluorophenyl Isothiocyanate (Core Scaffold) Intermediate->Product Decomposition or Reaction with desulfurizing agent

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis from 3,5-Difluoroaniline

Causality: This protocol utilizes a two-step, one-pot method that is often preferred for its safety and efficiency over the direct use of highly toxic thiophosgene. The formation of a dithiocarbamate salt intermediate is a reliable and well-established pathway to the final isothiocyanate.[4]

  • Dissolution: Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and water.

  • Dithiocarbamate Formation: Add carbon disulfide (CS₂) (1.1 eq) to the solution. Slowly add an aqueous solution of a base, such as sodium hydroxide, while stirring vigorously at 0-5 °C to form the sodium dithiocarbamate salt in situ.

  • Desulfurization/Cyclization: Introduce an oxidative desulfurization agent. A common and effective choice is a persulfate salt (e.g., sodium persulfate) or tosyl chloride, which facilitates the elimination of sulfur and cyclization to the isothiocyanate.[4]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Derivatization of the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, making it an ideal handle for generating a library of derivatives.

Derivatization_Pathways Core 3,5-Difluorophenyl Isothiocyanate Thiourea Thiourea Derivative Core->Thiourea Dithiocarbamate Dithiocarbamate Derivative Core->Dithiocarbamate Thiocarbamate Thiocarbamate Derivative Core->Thiocarbamate Amine Primary/Secondary Amine (R-NH₂) Amine->Thiourea Thiol Thiol (R-SH) Thiol->Dithiocarbamate Alcohol Alcohol (R-OH) Alcohol->Thiocarbamate Apoptosis_Pathway ITC 3,5-DFP-ITC Derivative MAPK MAPK Pathway Activation ITC->MAPK p53 p53 Stabilization ITC->p53 Bax Pro-apoptotic Proteins (e.g., Bax) MAPK->Bax Upregulates p53->Bax Upregulates Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) p53->Bcl2 Downregulates Caspases Caspase Cascade Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for ITC-induced apoptosis.

Quantitative Assessment of Cytotoxicity

The antitumor potential of newly synthesized derivatives is quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
4-Methoxyphenyl isothiocyanateHepG2 (Liver)25.9[5][6]
4-Methoxyphenyl isothiocyanateMCF-7 (Breast)12.3[5][6]
MethylisothiocyanateHepG2 (Liver)40.0[5][6]
MethylisothiocyanateMCF-7 (Breast)20.0[5][6]
1,2-Dichloro-4-isocyanatobenzeneMCF-7 (Breast)5.3[5]
(Note: This table includes data for structurally related isothiocyanates to illustrate typical potency ranges, as specific data for 3,5-difluorophenyl derivatives requires dedicated experimental evaluation.)

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric, self-validating system that measures cell viability. It relies on the principle that metabolically active (i.e., living) cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂). [7]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC₅₀ value.

Antimicrobial and Other Biological Activities

Beyond their anticancer effects, isothiocyanates exhibit a broad range of biological activities.

Antimicrobial Properties

ITCs have been documented to possess activity against a variety of pathogens, including bacteria and fungi. [2][8][9]Their antimicrobial properties are valuable for applications ranging from food preservation to the development of new antibiotics to combat drug-resistant strains. [2][10]

  • Mechanism of Action: The antimicrobial effect is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes through covalent modification of sulfhydryl groups on proteins.

  • Spectrum of Activity: Studies have shown that ITCs can be effective against both Gram-positive and Gram-negative bacteria. [8]For instance, phenethyl isothiocyanate has demonstrated effectiveness against various oral pathogens. [11] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a definitive endpoint (growth vs. no growth) for assessing potency.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Enzyme Inhibition

The electrophilic nature of the isothiocyanate group makes it a "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine or lysine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is highly sought after in drug design for achieving sustained target engagement. Dichlorophenyl-derived molecules, for example, have been characterized as potent inhibitors of the proprotein convertase furin, a key enzyme in viral and bacterial pathogenesis. [12][13]

Antioxidant Activity

Certain isothiocyanate derivatives have been studied for their potential as antioxidants. [14]They can act as radical scavengers, neutralizing highly reactive species like hydroxyl radicals (HO•), which are implicated in cellular damage and oxidative stress. [14]

Conclusion and Future Directions

Derivatives of this compound represent a compelling class of compounds for drug discovery and development. The strategic placement of fluorine atoms on the phenyl ring provides a robust foundation for developing metabolically stable and cell-permeable molecules. The highly versatile isothiocyanate functional group serves as both a potent pharmacophore and a flexible anchor for synthetic modification.

The demonstrated anticancer and antimicrobial activities, likely driven by mechanisms of covalent enzyme inhibition and modulation of critical signaling pathways, underscore their therapeutic potential. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a broad library of thiourea and other derivatives to build a comprehensive understanding of how structural modifications impact potency and selectivity.

  • Target Identification: Utilizing proteomics and chemical biology approaches to identify the specific cellular protein targets that these compounds covalently modify.

  • Theranostic Applications: Exploring the conjugation of these ITC derivatives with fluorescent markers to create theranostic agents that can simultaneously be used for cancer cell imaging and therapy. [15][16][17]* In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Kim, J., & Lee, J. (Year). Recent advancement in the synthesis of isothiocyanates.
  • Abd-El-Maksoud, M. A., et al. (2019). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Journal of Applied Pharmaceutical Science, 9(02), 001-011.
  • Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports, 12(1), 16399.
  • Ball, M., & Falk, C. L. (Year).
  • Stuck, R. (Year). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres.
  • (Author). (Year). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.
  • Hac, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports.
  • Hac, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.
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  • (Author). (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. PMC - NIH.
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  • (Author). (Year). Novel Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as Potential Irreversible Ligands for the Dopamine Transporter.
  • (Author). (Year). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.
  • Dufour, V., et al. (Year).
  • Abd-El-Maksoud, M. A., et al. (2019). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives.
  • (Author). (Year). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with...
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  • Hac, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.
  • Schirmeister, T., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen.
  • (Author). (2025). Antibacterial Activities of Phenethyl Isothiocyanate and Its Derivatives against Human Oral Pathogens.
  • (Author). (2022).
  • Kim, J., & Lee, J. (Year).

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Methodological & Application

Application Notes & Protocols: Leveraging 3,5-Difluorophenyl Isothiocyanate for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classic N-Terminal Modification

For decades, the Edman degradation, employing phenyl isothiocyanate (PITC), has been a cornerstone of peptide sequencing.[1][2] This powerful technique allows for the sequential removal and identification of N-terminal amino acids.[3] However, the pursuit of enhanced sensitivity and novel analytical handles has led to the development of next-generation reagents. 3,5-Difluorophenyl isothiocyanate (DFPITC) emerges as a significant advancement in this domain. The introduction of two fluorine atoms onto the phenyl ring offers distinct advantages, primarily by creating a unique mass tag for mass spectrometry-based detection and potentially influencing the reaction kinetics and the chromatographic properties of the resulting derivatives.

This guide provides a comprehensive overview of the application of DFPITC for peptide modification, detailing the underlying chemistry, step-by-step protocols for modification and analysis, and expert insights to ensure successful implementation in your research.

The Reaction Mechanism: A Fluorinated Twist on a Classic Reaction

The reaction of DFPITC with a peptide's N-terminus follows the well-established Edman degradation pathway.[4][5] The process can be dissected into two primary stages: coupling and cleavage.

Stage 1: Coupling Reaction Under mildly alkaline conditions, the uncharged α-amino group of the peptide's N-terminal residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of DFPITC. This results in the formation of a 3,5-difluorophenylthiocarbamoyl (DFPTC) peptide derivative.[1]

Stage 2: Cleavage and Cyclization Upon introduction of a strong acid, typically anhydrous trifluoroacetic acid (TFA), the sulfur atom of the DFPTC group attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide intact.[5] A subsequent, gentler acid-catalyzed rearrangement converts the unstable ATZ derivative into the more stable 3,5-difluorophenylthiohydantoin (DFPTH)-amino acid, which can then be robustly identified.[3]

DFPITC_Mechanism Peptide Peptide (Free N-Terminus) Coupling Coupling (Alkaline pH) Peptide->Coupling DFPITC 3,5-Difluorophenyl Isothiocyanate DFPITC->Coupling DFPTC_Peptide DFPTC-Peptide Derivative Coupling->DFPTC_Peptide Formation of thiourea linkage Cleavage Cleavage (Anhydrous Acid) DFPTC_Peptide->Cleavage ATZ_Derivative ATZ-Amino Acid (Unstable) Cleavage->ATZ_Derivative Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Rearrangement Rearrangement (Aqueous Acid) ATZ_Derivative->Rearrangement DFPTH_AA DFPTH-Amino Acid (Stable) Rearrangement->DFPTH_AA Conversion to stable form Analysis Analysis (HPLC, MS) DFPTH_AA->Analysis

Figure 1: Reaction mechanism of DFPITC with a peptide's N-terminus.

Core Applications in Peptide Research

The primary application of DFPITC is in N-terminal sequencing , mirroring the classic Edman degradation. The key advantage lies in the analysis of the resulting DFPTH-amino acids. The fluorine atoms provide a distinct isotopic signature and a precise mass increase, facilitating unambiguous identification, especially when coupled with high-resolution mass spectrometry.

A secondary but equally powerful application is the use of DFPITC as a derivatization agent for quantitative proteomics and peptide analysis .[6][7] The DFPITC tag can:

  • Enhance Ionization Efficiency: Modifying peptides with certain tags can improve their ionization in mass spectrometry.[8]

  • Facilitate Fragmentation: The tag can direct fragmentation patterns in tandem MS (MS/MS), leading to more predictable and easily interpretable spectra.[8]

  • Serve as a "Mass Tag": For complex mixtures, the unique mass of the DFPITC modification allows for the selective identification and analysis of N-terminally labeled peptides.

Experimental Protocols

The following protocols provide a robust framework for the use of DFPITC. As with any chemical modification, optimization may be required based on the specific properties of the peptide.

Protocol 1: N-Terminal Peptide Modification (Coupling)

This protocol details the formation of the DFPTC-peptide derivative.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 1-5 mg/mL solution of the peptide in a suitable buffer. A 50 mM borate buffer (pH 8.5) is a good starting point.[9] If solubility is an issue, a co-solvent like acetonitrile can be used (e.g., 1:1 buffer:acetonitrile).[9]
  • DFPITC Solution: Prepare a 50 mM solution of DFPITC in anhydrous acetonitrile. This solution should be prepared fresh to avoid degradation due to moisture.

2. Coupling Reaction:

  • In a microcentrifuge tube, combine the peptide solution with the DFPITC solution. A 10-fold molar excess of DFPITC to the peptide is recommended to drive the reaction to completion.[9]
  • Incubate the reaction mixture for 30-60 minutes at 40-50°C.[3] The reaction can also proceed at room temperature, but may require a longer incubation time.[10]
  • Monitor the reaction progress by HPLC or LC-MS to confirm the consumption of the starting peptide and the formation of the higher molecular weight DFPTC-peptide.

3. Purification (Optional but Recommended):

  • After the reaction is complete, the excess DFPITC and by-products can be removed by reversed-phase HPLC. This is crucial if the modified peptide is the desired final product.
ParameterRecommended ConditionRationale / Notes
pH 8.0 - 9.0Ensures the N-terminal amino group is deprotonated and nucleophilic.[3]
Solvent Aqueous buffer (e.g., Borate, Bicarbonate) with optional Acetonitrile co-solvent.Balances peptide solubility and reagent stability.[9]
DFPITC:Peptide Ratio 10:1 (molar ratio)A molar excess ensures the reaction proceeds to completion.[9]
Temperature 40 - 50 °CProvides sufficient energy to overcome the activation barrier without degrading the peptide.
Time 30 - 60 minutesTypically sufficient for complete reaction; can be monitored by chromatography.

Table 1: Recommended reaction conditions for N-terminal peptide coupling with DFPITC.

Protocol 2: Cleavage and DFPTH-Amino Acid Formation

This protocol is for researchers performing N-terminal sequencing.

1. Lyophilization:

  • Ensure the DFPTC-peptide is completely dry. Lyophilize the sample from an aqueous solution to remove any residual water.

2. Cleavage Step:

  • Add anhydrous trifluoroacetic acid (TFA) to the dried DFPTC-peptide.
  • Incubate at 50°C for 10-15 minutes. This step cleaves the N-terminal residue to form the ATZ derivative.[5]

3. Extraction and Conversion:

  • Evaporate the TFA under a stream of nitrogen.
  • Extract the ATZ-amino acid derivative with an organic solvent like ethyl acetate, leaving the shortened peptide behind.
  • Evaporate the organic solvent.
  • Add aqueous acid (e.g., 25% TFA in water) and heat at 55°C for 20-30 minutes to convert the ATZ derivative to the stable DFPTH-amino acid.[5]
  • Dry the sample completely before analysis.
Protocol 3: Analysis of DFPTH-Amino Acids

1. HPLC Analysis:

  • The DFPTH-amino acids can be separated and identified using reversed-phase HPLC, similar to standard PTH analysis.[11]
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A linear gradient from ~10% B to ~60% B over 20-30 minutes.
  • Detection: UV detection at 254 nm or 269 nm.
  • Identification is achieved by comparing the retention time of the unknown sample to that of DFPTH-amino acid standards.

2. Mass Spectrometry (MS) Analysis:

  • MS provides definitive identification through accurate mass measurement.[12]
  • The DFPTH-amino acid can be analyzed by direct infusion or LC-MS.
  • Electrospray ionization (ESI) in positive ion mode is typically effective.[9][13]
  • The expected mass of the DFPTH-amino acid will be the mass of the amino acid residue plus the mass of the DFPTH moiety.
  • Tandem MS (MS/MS) can be used to fragment the DFPTH-amino acid, providing further structural confirmation.
Amino AcidResidue Mass (Da)DFPTH-AA Mass (Da)
Glycine (G)57.02254.04
Alanine (A)71.04268.06
Valine (V)99.07296.09
Leucine (L)113.08310.10
Isoleucine (I)113.08310.10
Proline (P)97.05294.07
Phenylalanine (F)147.07344.09
Tryptophan (W)186.08383.10
Methionine (M)131.04328.06
Serine (S)87.03284.05
Threonine (T)101.05298.07
Cysteine (C)103.01300.03
Asparagine (N)114.04311.06
Glutamine (Q)128.06325.08
Tyrosine (Y)163.06360.08
Aspartic Acid (D)115.03312.05
Glutamic Acid (E)129.04326.06
Lysine (K)*128.09325.11
Arginine (R)156.10353.12
Histidine (H)137.06334.08
Note: The ε-amino group of Lysine can also react with DFPITC, which must be considered in the analysis. The masses are monoisotopic.

Table 2: Expected monoisotopic masses of DFPTH-amino acid derivatives.

Experimental_Workflow Start Start: Peptide Sample Coupling Protocol 1: N-Terminal Coupling (Peptide + DFPITC) Start->Coupling Purification Optional: Purify DFPTC-Peptide (HPLC) Coupling->Purification Cleavage Protocol 2: Cleavage & Conversion (TFA Treatment) Coupling->Cleavage If purification is skipped Purification->Cleavage Extraction Extract DFPTH-AA & Shortened Peptide Cleavage->Extraction Analysis Protocol 3: Analysis of DFPTH-AA Extraction->Analysis HPLC HPLC Analysis (Retention Time ID) Analysis->HPLC MS MS Analysis (Accurate Mass ID) Analysis->MS End End: Sequence Data HPLC->End MS->End

Figure 2: General experimental workflow for DFPITC-based peptide modification and analysis.

Expert Insights & Troubleshooting

  • Incomplete Coupling Reaction: If you observe a significant amount of unreacted peptide, consider increasing the DFPITC molar excess, extending the reaction time, or slightly increasing the temperature. Ensure the pH of your buffer is indeed in the 8.0-9.0 range.

  • Side Reactions: The most common side reaction occurs with the ε-amino group of lysine residues. This will result in a double-labeled peptide (N-terminus and lysine side chain). This can be mitigated by using orthogonal protection strategies if lysine modification is undesirable. However, for sequencing, the DFPTH-lysine derivative is readily identifiable.

  • Reagent Stability: Isothiocyanates are sensitive to moisture. Always use anhydrous solvents for preparing the DFPITC stock solution and store the reagent in a desiccator. Prepare the solution fresh before each experiment for best results.

  • Low Yield of DFPTH-Amino Acid: This can be due to incomplete coupling or issues during the cleavage/conversion steps. Ensure the DFPTC-peptide is completely dry before adding TFA. Also, ensure the conversion step is allowed to proceed for the recommended time and temperature.

Conclusion

This compound is a powerful tool for researchers in proteomics, drug development, and peptide chemistry. Its ability to act as a highly sensitive tag for N-terminal sequencing and peptide derivatization offers clear advantages over traditional reagents. By understanding the reaction mechanism and carefully following optimized protocols, scientists can effectively leverage DFPITC to gain deeper insights into peptide structure and function.

References

  • Wu, J., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Available at: [Link]

  • Mo, B., et al. (2002). C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate. Analytical Biochemistry. Available at: [Link]

  • Eswaran, S.V. (2021). Edman Degradation: The Protease Digestion of a Protein. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Kitanaka, A., et al. (2017). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Mass Spectrometry (Tokyo). Available at: [Link]

  • Payne, A.H., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 26.7: The Edman Degradation. Available at: [Link]

  • Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]

  • Payne, A. H., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2999-3008. Available at: [Link]

  • Lee, Y.J., et al. (2016). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. Bioconjugate Chemistry. Available at: [Link]

  • Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Pilling, S.J., et al. (1989). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • Wang, D., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry. Available at: [Link]

  • Der-sarkissian, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids. Available at: [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Available at: [Link]

  • Hrynets, Y., et al. (2022). HPLC-FLD analysis of amino acids content in Chrysanthemum morifolium. Pharmacia. Available at: [Link]

  • Röst, H. (2023). Interpretable Deep Learning Approaches for the Robust Identification of Peptidoforms in Mass Spectrometry-based Proteomics. Refubium, Freie Universität Berlin. Available at: [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

  • McMurry, J. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Liu, Y., et al. (2022). Determination of 35 Free Amino Acids in Tea Using Ultra-Performance Liquid Chromatography Coupled With Quadrupole Time-of-Flight Mass Spectrometry. Frontiers in Nutrition. Available at: [Link]

  • Sidoli, S., et al. (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. Available at: [Link]

  • Arukuusk, M., et al. (2021). Novel Orthogonally Hydrocarbon-Modified Cell-Penetrating Peptide Nanoparticles Mediate Efficient Delivery of Splice-Switching Antisense Oligonucleotides In Vitro and In Vivo. MDPI. Available at: [Link]

Sources

Application Note: Synthesis of Thiourea Derivatives Using 3,5-Difluorophenyl Isothiocyanate

[1]

Executive Summary

This technical guide details the synthesis of

3,5-Difluorophenyl isothiocyanate (CAS: 104772-26-5)

The 3,5-difluorophenyl motif is a privileged structure in medicinal chemistry. The specific substitution pattern offers a unique balance of electronic modulation (increasing acidity of the NH protons) and steric permissiveness (lack of ortho substituents), making it ideal for designing kinase inhibitors, anion sensors, and lipophilic antimicrobial agents. This guide provides optimized protocols for reacting this building block with both aliphatic and aromatic amines, supported by mechanistic insights and troubleshooting workflows.

Scientific Rationale & Chemical Basis[2][3][4][5]

The "Fluorine Effect" in Thiourea Design

The incorporation of the 3,5-difluorophenyl moiety serves three critical functions in drug design:

  • Electronic Activation: The electron-withdrawing nature of the fluorine atoms at the meta positions lowers the pKa of the resulting thiourea NH protons. This strengthens hydrogen bonding capabilities, crucial for binding to enzyme active sites (e.g., kinase hinge regions) or sensing anions.

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage. Substitution at the 3 and 5 positions blocks common sites of oxidative metabolism (P450-mediated hydroxylation) on the phenyl ring.

  • Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (

    
    ), improving membrane permeability without the steric bulk associated with chloro- or bromo- substituents.
    
Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the central carbon of the isothiocyanate group.

Key Insight: The 3,5-difluoro substitution makes the isothiocyanate carbon significantly more electrophilic than in unsubstituted phenyl isothiocyanate. Consequently, reaction rates are faster, and milder conditions are often sufficient.

ReactionMechanismFigure 1: Mechanism of Nucleophilic Addition to this compound.ReactantsReagents(R-NH2 + Ar-N=C=S)TSTetrahedralIntermediateReactants->TSNucleophilicAttackPTProton Transfer(Tautomerization)TS->PTZwitterionStabilizationProductThiourea Product(Ar-NH-C(=S)-NH-R)PT->ProductFinalStable Form

[6][7]

Experimental Protocols

Materials & Safety Profile
  • Reagent: this compound[1]

  • Physical State: Liquid (Colorless to pale yellow)

  • MW: 171.17 g/mol [1]

  • Safety: Corrosive (H314) and Sensitizer (H334) .[1] Handle in a fume hood. Avoid moisture (slow hydrolysis to aniline).

Protocol A: Reaction with Aliphatic Amines (High Reactivity)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).

Reagents:

  • This compound (1.0 equiv)

  • Amine substrate (1.0 – 1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 1.05 mmol of the amine dropwise at 0°C (ice bath). Note: The reaction is exothermic; cooling prevents side reactions.

  • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

  • Monitoring: Check TLC (typically 30% EtOAc/Hexane). The isothiocyanate spot (high

    
    ) should disappear.
    
  • Workup:

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold hexanes, and dry.

    • Scenario 2 (Soluble product): Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Reaction with Aromatic/Hindered Amines (Low Reactivity)

Best for: Anilines, aminopyridines, or bulky amines.

Reagents:

  • This compound (1.0 equiv)

  • Aromatic amine (1.0 equiv)[2]

  • Solvent: Ethanol (EtOH) or Toluene

  • Catalyst (Optional): Triethylamine (TEA) if using an amine salt.

Procedure:

  • Mixing: Combine 1.0 mmol of the isothiocyanate and 1.0 mmol of the aromatic amine in 5–10 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Expert Tip: If the amine is highly electron-deficient (e.g., nitroaniline), use Toluene and reflux at

      
      .
      
  • Crystallization: Cool the reaction mixture slowly to RT, then to

    
    .
    
  • Isolation: The thiourea usually crystallizes out. Filter and wash with cold ethanol.

Synthesis Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate solvent and workup based on the amine substrate.

SynthesisWorkflowFigure 2: Decision Tree for Thiourea Synthesis Optimization.StartStart: Select Amine SubstrateCheckTypeIs Amine Aliphatic or Aromatic?Start->CheckTypeAliphaticAliphatic (Nucleophilic)CheckType->AliphaticAliphaticAromaticAromatic (Weak Nucleophile)CheckType->AromaticAromaticCondAUse Protocol A:DCM/THF at 0°C -> RTAliphatic->CondAWorkupAEvaporate & RecrystallizeCondA->WorkupACondBUse Protocol B:Ethanol RefluxAromatic->CondBCheckPrecipDid Precipitate Form?CondB->CheckPrecipFilterFilter & Wash (Cold EtOH)CheckPrecip->FilterYesColumnFlash Chromatography(Hex/EtOAc)CheckPrecip->ColumnNo

Characterization & Data Analysis

Successful synthesis must be validated using NMR and IR spectroscopy.

Expected Spectral Data (Template)
TechniqueFeatureExpected Signal / Observation

H NMR
NH ProtonsTwo broad singlets (often

8.0–11.0 ppm). D

O exchangeable.

H NMR
3,5-Difluoro RingMultiplets at

6.8–7.5 ppm. Distinct splitting due to H-F coupling.

C NMR
C=S CarbonWeak signal, highly deshielded (

175–185 ppm).

F NMR
Ar-FSingle signal (due to symmetry) around

-108 to -110 ppm.
FT-IR C=S StretchStrong band at 1200–1300 cm

.
FT-IR N-H StretchBroad band at 3200–3400 cm

.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of IsothiocyanateEnsure solvents are anhydrous. Keep reagent bottle tightly sealed under inert gas.
Oily Product Impurities / Solvent TrappingTriturate the oil with cold hexanes or diethyl ether to induce crystallization.
Starting Material Remains Low NucleophilicitySwitch to Protocol B (Reflux in Toluene) or add a non-nucleophilic base (DIPEA).

Applications in Drug Discovery[10][11]

Kinase Inhibition (Bioisosteres)

Urea and thiourea motifs are classic "hinge binders" in kinase inhibitors (e.g., Sorafenib). The 3,5-difluorophenyl group mimics the electronic properties of the 4-chloro-3-(trifluoromethyl)phenyl group found in commercial drugs but with a smaller steric footprint, potentially overcoming resistance mutations in the ATP binding pocket.

Anion Sensing

The increased acidity of the thiourea protons (induced by the 3,5-difluoro motif) makes these derivatives excellent receptors for anion recognition (e.g., F


References

  • Maddani, M. R., & Prabhu, K. R. (2010).[3][4] A simple condensation between amines and carbon disulfide...[4] Journal of Organic Chemistry.[4][5]

  • Li, Z.-Y., et al. (2013).[5] Facile and efficient synthesis of isothiocyanates...[5][6][7] Synthesis.[8][4][5][9][10][11][7][12]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.

  • PubChem Compound Summary. (2023). This compound.[1] National Center for Biotechnology Information.

  • BenchChem Technical Notes. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines.[11]

Application Notes and Protocols for the Conjugation of 3,5-Difluorophenyl Isothiocyanate to Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to Modifying Antibodies with 3,5-Difluorophenyl Isothiocyanate

The covalent modification of monoclonal antibodies (mAbs) is a cornerstone of modern biotechnology, enabling the development of a wide array of powerful tools for research, diagnostics, and therapeutics.[1] Antibody-drug conjugates (ADCs), fluorescently labeled antibodies for immunoassays, and antibodies functionalized for surface immobilization all rely on precise and stable chemical linkages.[2][3] Among the various chemical moieties used for antibody conjugation, isothiocyanates have a long history, reacting with primary amines on the antibody surface to form stable thiourea bonds.[4]

This document provides a detailed guide to the conjugation of a specific aryl isothiocyanate, this compound (DFPIT), to antibodies. The introduction of fluorine atoms onto the phenyl ring can modulate the compound's reactivity and hydrophobicity, potentially influencing the characteristics of the final antibody conjugate. This guide will delve into the chemical principles of the conjugation reaction, provide a step-by-step protocol for conjugation, purification, and characterization, and offer insights into troubleshooting common challenges.

The Chemistry of Isothiocyanate Conjugation

The conjugation of DFPIT to an antibody relies on the nucleophilic attack of primary amine groups on the antibody by the electrophilic isothiocyanate group of DFPIT. The primary targets for this reaction are the ε-amino groups of lysine residues and the α-amino group of the N-terminus of the antibody's polypeptide chains.[5]

The reaction proceeds optimally under slightly alkaline conditions (pH 9.0-9.5). At this pH, a significant portion of the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction with the isothiocyanate. The resulting thiourea linkage is generally stable under physiological conditions.[6]

It is important to note that isothiocyanates are not highly reactive electrophiles, and the reaction may require incubation for several hours to achieve a desirable degree of labeling.[7] The fluorination on the phenyl ring of DFPIT may influence its electrophilicity and, consequently, its reactivity towards the amine nucleophiles on the antibody.

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Antibody Antibody with Primary Amines (-NH₂) Reaction Nucleophilic Attack (pH 9.0-9.5) Antibody->Reaction DFPIT This compound (F₂-Ph-N=C=S) DFPIT->Reaction Conjugate Antibody-DFPIT Conjugate (Thiourea Linkage) Reaction->Conjugate

Figure 1: Schematic overview of the DFPIT antibody conjugation workflow.

Pre-Conjugation Considerations and Antibody Preparation

The success of any antibody conjugation protocol hinges on the quality of the starting materials. The following points are critical to consider before initiating the conjugation reaction:

  • Antibody Purity: The antibody should be highly purified (>95%) and free from any protein contaminants, such as bovine serum albumin (BSA), which also contains primary amines that will compete with the antibody for conjugation.

  • Buffer Composition: The antibody must be in a buffer that is free of primary amines (e.g., Tris) and other nucleophiles. A suitable buffer for this purpose is phosphate-buffered saline (PBS) at a neutral pH for storage, which will be exchanged for the reaction buffer prior to conjugation.

  • Antibody Concentration: The antibody concentration should be at least 2 mg/mL to ensure efficient conjugation. If your antibody is more dilute, it should be concentrated using an appropriate method, such as ultrafiltration.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of DFPIT to a monoclonal antibody.

Materials and Reagents
ReagentSupplierNotes
Monoclonal Antibody (in PBS)User-provided>95% purity, >2 mg/mL
This compound (DFPIT)Commercial SourceStore desiccated at 2-8°C
Anhydrous Dimethyl Sulfoxide (DMSO)Commercial SourceUse a fresh, unopened bottle to ensure it is anhydrous.[8]
0.5 M Sodium Carbonate-Bicarbonate Buffer (pH 9.25)In-house preparationSee appendix for preparation instructions.
Phosphate-Buffered Saline (PBS), pH 7.4In-house preparation
Sephadex G-25 Desalting ColumnCommercial SourceOr other suitable size-exclusion chromatography column.
Hydrophobic Interaction Chromatography (HIC) ColumnCommercial Sourcee.g., Phenyl Sepharose, Butyl Sepharose, or similar.
HIC Buffer A (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)In-house preparation
HIC Buffer B (e.g., 50 mM Sodium Phosphate, pH 7.0)In-house preparation
Protocol 1: Conjugation of DFPIT to the Antibody
  • Antibody Buffer Exchange: a. Equilibrate a Sephadex G-25 desalting column with 0.5 M Sodium Carbonate-Bicarbonate Buffer (pH 9.25). b. Apply the antibody solution to the column and collect the fractions containing the antibody in the reaction buffer. c. Determine the protein concentration of the antibody solution using a spectrophotometer at 280 nm.

  • Preparation of DFPIT Stock Solution: a. Immediately before use, dissolve DFPIT in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Conjugation Reaction: a. In a microcentrifuge tube, add the calculated volume of the DFPIT stock solution to the antibody solution. The recommended starting molar ratio of DFPIT to antibody is 20:1. This ratio may need to be optimized for your specific antibody and desired degree of labeling. b. Gently mix the reaction solution by inverting the tube several times. c. Incubate the reaction at room temperature for 2-4 hours with gentle stirring or rotation, protected from light.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_result Result A1 Antibody in PBS A2 Buffer Exchange to Reaction Buffer (pH 9.25) A1->A2 A3 Concentrated Antibody in Reaction Buffer A2->A3 C1 Combine Antibody and DFPIT Stock Solution A3->C1 B1 DFPIT (solid) B2 Dissolve in Anhydrous DMSO B1->B2 B3 DFPIT Stock Solution B2->B3 B3->C1 C2 Incubate 2-4 hours at Room Temperature C1->C2 D1 Crude Antibody-DFPIT Conjugate Mixture C2->D1

Figure 2: Workflow for the DFPIT conjugation reaction.

Protocol 2: Purification of the Antibody-DFPIT Conjugate

Purification is a critical step to remove unreacted DFPIT and any potential aggregates. Due to the hydrophobic nature of the difluorophenyl group, Hydrophobic Interaction Chromatography (HIC) is a recommended method for purification.[9][10][11]

  • Initial Cleanup (Optional but Recommended): a. To quickly remove the bulk of unreacted DFPIT, pass the crude conjugation mixture through a Sephadex G-25 desalting column equilibrated with PBS (pH 7.4). Collect the protein-containing fractions.

  • Hydrophobic Interaction Chromatography (HIC): a. Equilibrate the HIC column with HIC Buffer A. b. Adjust the salt concentration of the antibody-DFPIT conjugate solution to match that of HIC Buffer A by adding an appropriate amount of a high-salt stock solution (e.g., 3 M ammonium sulfate). c. Load the sample onto the HIC column. d. Wash the column with HIC Buffer A until the baseline is stable. e. Elute the conjugated antibody using a linear gradient from 100% HIC Buffer A to 100% HIC Buffer B over a suitable number of column volumes. Unconjugated antibody will typically elute earlier in the gradient, while more highly conjugated and potentially aggregated species will elute later.[12] f. Collect fractions and monitor the absorbance at 280 nm. g. Pool the fractions containing the desired conjugate. h. Perform a final buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

Characterization of the Antibody-DFPIT Conjugate

Determination of the Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), or the average number of DFPIT molecules per antibody, can be determined using UV-Vis spectroscopy.[13][14][15][16] This requires knowledge of the extinction coefficients of both the antibody and DFPIT at their respective absorbance maxima.

  • Acquire UV-Vis Spectrum: a. Measure the absorbance of the purified antibody-DFPIT conjugate solution from 250 nm to a wavelength beyond the absorbance maximum of DFPIT.

  • Calculations: a. The concentration of the antibody is calculated using the following formula: [Antibody] (M) = (A₂₈₀ - (A_DFPIT_max * CF₂₈₀)) / ε_antibody Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.
    • A_DFPIT_max is the absorbance of the conjugate at the absorbance maximum of DFPIT.
    • CF₂₈₀ is the correction factor (A₂₈₀ of free DFPIT / A_DFPIT_max of free DFPIT).
    • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[15]

    b. The concentration of DFPIT is calculated using the following formula: [DFPIT] (M) = A_DFPIT_max / ε_DFPIT Where:

    • ε_DFPIT is the molar extinction coefficient of DFPIT at its absorbance maximum.

    c. The Degree of Labeling is then calculated as: DOL = [DFPIT] / [Antibody]

Note: The extinction coefficient and absorbance maximum of DFPIT may need to be determined experimentally if not available from the supplier.

Characterization by Mass Spectrometry

For a more detailed characterization, the antibody-DFPIT conjugate can be analyzed by mass spectrometry. This can provide information on the distribution of different conjugated species (i.e., antibodies with 1, 2, 3, etc., DFPIT molecules) and confirm the covalent modification.[17][18][19]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive DFPIT due to hydrolysis.- Suboptimal pH of the reaction buffer.- Insufficient molar excess of DFPIT.- Presence of competing nucleophiles in the antibody buffer.- Use fresh, anhydrous DMSO to prepare the DFPIT stock solution immediately before use.- Ensure the pH of the carbonate-bicarbonate buffer is between 9.0 and 9.5.- Increase the molar ratio of DFPIT to antibody in increments (e.g., 30:1, 40:1).- Ensure the antibody is in an amine-free buffer before starting the conjugation.
High Degree of Labeling (DOL) / Aggregation - Excessive molar ratio of DFPIT.- Prolonged reaction time.- Decrease the molar ratio of DFPIT to antibody.- Reduce the incubation time of the conjugation reaction.
Precipitation of the Conjugate - High degree of labeling with the hydrophobic DFPIT molecule.- Reduce the molar ratio of DFPIT to antibody.- Consider adding a small percentage of a co-solvent like DMSO (e.g., up to 10%) to the reaction mixture, though this should be done with caution as it may affect antibody stability.
Poor Recovery from HIC Purification - The conjugate is too hydrophobic and binds irreversibly to the column.- Use a less hydrophobic HIC resin (e.g., Butyl instead of Phenyl).- Modify the elution gradient to be steeper or use a stronger chaotropic salt in the mobile phase.

Conclusion

The conjugation of this compound to antibodies offers a method for introducing a fluorinated phenyl moiety onto the antibody surface. The protocol detailed in this application note provides a comprehensive workflow from antibody preparation to final conjugate characterization. Careful attention to the purity of reagents, reaction conditions, and purification strategy is paramount to obtaining a well-defined and functional antibody conjugate. The provided troubleshooting guide should assist in overcoming common challenges encountered during the conjugation process. As with any bioconjugation reaction, optimization of the protocol for each specific antibody and application is highly recommended to achieve the desired outcome.

References

  • Kalia, J. (2009). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab. [Link]

  • Steen, J., & Edvinsson, S. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1833–1846. [Link]

  • U.S. Pharmacopeia. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]

  • Springer, T. (1982). CONJUGATION OF PROTEIN TO FITC. [Link]

  • Brodbelt, J. S., & Reid, G. E. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2849–2857. [Link]

  • Hahn, T., et al. (2020). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chromatography A, 1626, 461361. [Link]

  • Miyamoto, S., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Journal of Agricultural and Food Chemistry, 57(7), 2845–2850. [Link]

  • Loo, R. R. O., & Loo, J. A. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1842–1850. [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents. [Link]

  • Steen, J., & Edvinsson, S. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. ACS Publications. [Link]

  • American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]

  • Erickson, H. K., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Molecular Pharmaceutics, 13(8), 2586–2595. [Link]

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. [Link]

  • U.S. Pharmacopeia. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. MDPI. [Link]

  • Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(10), 4961–4967. [Link]

  • Loo, R. R. O., & Loo, J. A. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. [Link]

  • Fekete, S., & Guillarme, D. (2019). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. LCGC International, 32(1), 22–29. [Link]

  • T. Nagy, et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]

  • Taha, A., et al. (2023). Alternative Processing Options for Improving the Proteins Functionality by Maillard Conjugation. MDPI. [Link]

  • Tosoh Bioscience GmbH. (2024). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. YouTube. [Link]

  • Shoulders, M. D., & Raines, R. T. (2010). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. [Link]

  • Loo, R. R. O., & Loo, J. A. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. [Link]

  • Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. [Link]

  • Miyamoto, S., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. [Link]

  • Bernardes, G. J. L., & Chalker, J. M. (2018). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. ACS Publications. [Link]

  • Bernardes, G. J. L., et al. (2017). Protein Conjugation by Electrophilic Alkynylation using 5-(Al- kynyl)dibenzothiophenium Triflates. University of Cambridge. [Link]

  • Scialfa, C., et al. (2022). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • Wang, Y., et al. (2019). Native Hydrophobic Interaction Chromatography Hyphenated to Mass Spectrometry for Characterization of Monoclonal Antibody Minor Variants. Analytical Chemistry, 91(23), 14947–14954. [Link]

  • Kirley, T. L. (1989). Any of several lysines can react with 5'-isothiocyanatofluorescein to inactivate sodium and potassium ion activated adenosinetriphosphatase. The Journal of Biological Chemistry, 264(13), 7185–7192. [Link]

  • Wuts, P. G. M., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1011–1014. [Link]

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Application Note & Protocol: Quantitative Analysis of Peptides Using 3,5-Difluorophenyl Isothiocyanate (DFPITC) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of peptides using 3,5-Difluorophenyl isothiocyanate (DFPITC) as a chemical labeling agent. Quantitative proteomics is a cornerstone of modern biological research, enabling the precise measurement of protein abundance changes across different biological states.[1] Chemical labeling strategies, such as the one described herein, offer a robust method for relative quantification by introducing a stable isotopic or chemical tag onto peptides.[1][2] This application note details the underlying principles of DFPITC labeling, its advantages in mass spectrometry-based workflows, a step-by-step protocol for sample preparation and labeling, and guidelines for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation.

Principle of the Method

The use of chemical labeling is a powerful approach in quantitative proteomics to compare protein levels between different samples.[1][2] The DFPITC labeling strategy is predicated on the well-defined reaction between an isothiocyanate functional group and primary amines.

1.1. The Labeling Reaction

This compound reacts covalently with the free primary amine groups found at the N-terminus of every peptide and the ε-amino group of lysine side chains. This reaction, forming a phenylthiocarbamoyl (PTC) derivative, is highly efficient and proceeds under basic pH conditions where the amine groups are deprotonated and thus sufficiently nucleophilic to attack the electrophilic isothiocyanate carbon.

1.2. Basis for Quantification

The incorporation of the 3,5-difluorophenyl group imparts a specific and known mass shift to each labeled peptide. The key advantages of using a fluorine-containing reagent include:

  • Distinct Mass Signature: The two fluorine atoms provide a unique mass that is easily detectable by high-resolution mass spectrometers.[3] Fluorine is monoisotopic (¹⁹F), which simplifies the isotopic pattern of the labeled peptide compared to reagents containing multiple heavy isotopes of carbon or nitrogen.

  • Improved Chromatographic Properties: The addition of the hydrophobic phenyl group can improve the retention of small, hydrophilic peptides during reverse-phase chromatography, potentially enhancing separation and detection.[4]

  • Enhanced MS/MS Fragmentation: The PTC group can influence peptide fragmentation during tandem mass spectrometry (MS/MS). While isothiocyanate-based reagents have been shown to direct fragmentation to yield specific ion series (such as dominant y-type ions), the specific fragmentation pattern of DFPITC-labeled peptides should be empirically determined.[5][6] This predictable fragmentation can be leveraged in targeted quantification methods like Multiple Reaction Monitoring (MRM).[4]

By labeling peptides from different samples (e.g., "control" vs. "treated") and then mixing them, the relative abundance of a specific peptide can be determined by comparing the signal intensities of its labeled form from each sample in the mass spectrometer. For this specific protocol, quantification is achieved by running samples separately and comparing the integrated peak areas of the DFPITC-labeled peptides across different runs.

Workflow Overview

The overall experimental process follows a logical sequence from complex protein mixtures to quantitative peptide data. This workflow is crucial for achieving reproducible and reliable results in quantitative proteomics.[7][8]

DFPITC_Workflow cluster_prep Sample Preparation cluster_label Chemical Labeling cluster_analysis Analysis cluster_data Data Processing Prot_Extract 1. Protein Extraction & Quantification Prot_Digest 2. Protein Digestion (e.g., with Trypsin) Prot_Extract->Prot_Digest Protein Lysate Peptide_Label 3. Peptide Labeling with DFPITC Prot_Digest->Peptide_Label Peptide Mixture Quench 4. Quenching of Reaction Peptide_Label->Quench Cleanup 5. Sample Cleanup (e.g., C18 SPE) Quench->Cleanup LCMS 6. LC-MS/MS Analysis Cleanup->LCMS Labeled Peptides Data_Analysis 7. Data Analysis (Peak Integration) LCMS->Data_Analysis Raw MS Data Quant 8. Relative Quantification Data_Analysis->Quant Peptide Ratios

Caption: Overall workflow for DFPITC-based quantitative peptide analysis.

Materials and Reagents

  • This compound (DFPITC)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

  • Ammonium hydroxide (NH₄OH) or other quenching agent (e.g., hydroxylamine)

  • Trypsin, sequencing grade

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Protein digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Peptide samples (from digested protein lysates)

Detailed Experimental Protocols

4.1. Protein Digestion (Prerequisite)

This protocol assumes that the starting material is a purified protein or a complex protein lysate. An enzymatic digest is required to generate peptides suitable for LC-MS analysis.[9]

  • Denaturation & Reduction: Resuspend protein pellets in 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight at 37°C.

  • Quench Digestion: Add formic acid to a final concentration of 1% to stop the digestion.

  • Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. Dry the purified peptides completely using a vacuum centrifuge.

4.2. DFPITC Labeling Protocol

Causality Note: A basic pH is essential for this reaction. The primary amines on the peptides must be deprotonated (-NH₂) to act as effective nucleophiles. The TEAB buffer at pH 8.5 provides this environment.

  • Reconstitute Peptides: Reconstitute the dried peptide sample (e.g., 50 µg) in 20 µL of 100 mM TEAB buffer (pH 8.5).

  • Prepare DFPITC Reagent: Prepare a fresh solution of DFPITC in ACN. A typical concentration is 10 mg/mL. Note: DFPITC is moisture-sensitive; handle it in a dry environment and use anhydrous ACN if possible.

  • Initiate Labeling: Add a 5-10 fold molar excess of the DFPITC solution to the peptide mixture. The optimal ratio may need to be determined empirically. A good starting point is to add 2 µL of the 10 mg/mL DFPITC solution to the 20 µL peptide solution.

  • Incubation: Vortex the mixture gently and incubate at 37°C for 1 hour.

  • Quench Reaction: To consume any unreacted DFPITC, add 2 µL of 5% ammonium hydroxide. Incubate for 15 minutes at room temperature.

  • Acidify and Dry: Acidify the sample by adding formic acid (e.g., 2 µL of 10% FA). Dry the labeled peptide mixture completely in a vacuum centrifuge.

4.3. Post-Labeling Sample Cleanup

It is critical to remove excess labeling reagent and salts before LC-MS/MS analysis.

  • Resuspend: Reconstitute the dried, labeled peptides in 100 µL of 0.1% formic acid in water (Buffer A for SPE).

  • C18 SPE: Condition a C18 SPE cartridge. Load the sample, wash away salts and excess reagent, and elute the labeled peptides using a high organic solvent solution (e.g., 60% ACN, 0.1% FA).

  • Dry and Reconstitute: Dry the eluted peptides in a vacuum centrifuge. Reconstitute in a small volume (e.g., 50 µL) of LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water) for analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the core analytical technique for identifying and quantifying peptides.[7][10]

5.1. Suggested LC Parameters

  • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile

  • Gradient: 5-40% B over 60 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: ~300 nL/min (for nano-LC systems)

5.2. Suggested MS Parameters

  • Mode: Data-Dependent Acquisition (DDA)

  • MS1 Scan:

    • Resolution: 60,000 - 120,000

    • Scan Range: 350-1500 m/z

    • AGC Target: 1e6

  • MS2 Scan (Tandem MS):

    • Resolution: 15,000 - 30,000

    • Isolation Window: 1.6 m/z

    • Collision Energy: Normalized Collision Energy (NCE) of 28-30 (may require optimization)

    • TopN: Select the top 10-15 most intense precursor ions for fragmentation.

Data Analysis and Interpretation

6.1. Database Searching

The raw MS/MS data should be searched against a relevant protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Proteome Discoverer, or Mascot.

  • Variable Modifications: It is crucial to include the mass of the DFPITC moiety as a variable modification on peptide N-termini and lysine (K) residues.

ParameterValue
Chemical Formula of DFPITC C₇H₃F₂NS
Monoisotopic Mass of DFPITC 171.0007 Da
Mass Added per Label +171.0007 Da
  • Enzyme: Specify Trypsin/P, allowing up to 2 missed cleavages.

  • Fixed Modifications: Carbamidomethyl (C) (+57.0215 Da) should be set as a fixed modification if IAA was used for alkylation.

6.2. Quantification

In a label-free style quantification workflow (where samples are run separately), the relative abundance of a peptide is determined by comparing the integrated peak area of its extracted ion chromatogram (XIC) across the different sample runs.

Data_Analysis_Logic cluster_ms1 MS1 Level cluster_ms2 MS2 Level cluster_quant Quantification MS1_Scan Full MS Scan Precursor Detect DFPITC-Peptide (Precursor Ion) MS1_Scan->Precursor Isolation Isolate & Fragment Precursor Precursor->Isolation m/z selection MS2_Scan Acquire MS/MS Spectrum Isolation->MS2_Scan XIC Generate Extracted Ion Chromatogram (XIC) MS2_Scan->XIC Identification Integration Integrate Peak Area XIC->Integration Comparison Compare Areas Across Runs Integration->Comparison

Caption: Logic flow for quantification of DFPITC-labeled peptides.

6.3. Self-Validating System

  • Labeling Efficiency: Check the database search results for the percentage of identified peptides that contain the DFPITC modification. High efficiency (>95%) is desired.

  • Chromatographic Consistency: The retention times of identified labeled peptides should be highly consistent across different runs. Significant drift can indicate LC instability, which would compromise quantitative accuracy.

  • MS1 Accuracy: The measured mass of the labeled peptides should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass. This confirms the correct assignment of the modification.

References

  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(20), 2296–2304. [Link]

  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]

  • Yocum, A. K., & Chinnaiyan, A. M. (2009). LC–MS based detection of differential protein expression. Journal of proteome research, 8(3), 1034–1047. [Link]

  • Gao, Y., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 7(22), 5043–5046. [Link]

  • Zhang, T., et al. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 26(11), 3192. [Link]

  • Suga, M., et al. (2022). Quantitative Proteomics for the Development and Manufacturing of Human-Induced Pluripotent Stem Cell-Derived Neural Stem Cells Using Data-Independent Acquisition Mass Spectrometry. Analytical Chemistry, 94(1), 353-362. [Link]

  • Anon. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Chromatography Today. [Link]

  • Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]

  • Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping. YouTube. [Link]

  • Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn. [Link]

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Troubleshooting & Optimization

troubleshooting low labeling efficiency with 3,5-Difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-Difluorophenyl isothiocyanate (DFPITC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of DFPITC in labeling experiments. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve optimal, reproducible results.

Introduction to DFPITC Labeling

This compound is a labeling reagent used to covalently modify proteins, peptides, and other biomolecules containing primary amine groups. The core of this process is the reaction between the electrophilic isothiocyanate group (-N=C=S) of DFPITC and a nucleophilic primary amine (such as the ε-amine of a lysine residue or the N-terminal α-amine of a polypeptide chain). This reaction forms a stable thiourea bond, effectively tagging your molecule of interest.

The fluorine atoms on the phenyl ring of DFPITC can serve various purposes, including acting as a unique mass tag for mass spectrometry applications or as a ¹⁹F NMR probe to study molecular interactions and conformational changes. However, achieving high labeling efficiency requires careful control of reaction conditions. This guide will walk you through the critical parameters and how to troubleshoot when things go wrong.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DFPITC labeling reactions?

The optimal pH for labeling primary amines with isothiocyanates is typically in the range of 8.5 to 9.5.[1][2] At this alkaline pH, the primary amine groups are predominantly in their unprotonated, nucleophilic state (-NH₂), which is necessary for the reaction to proceed efficiently.[2] At neutral or acidic pH, these amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly reducing the reaction rate.

Q2: What buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with your target molecule for reaction with DFPITC.[3][4]

  • Recommended Buffers: Carbonate-bicarbonate buffer (pH 9.0-9.5), borate buffer (pH 8.0-9.0), or sodium phosphate buffer (pH 7.5-8.5). Always ensure the final pH of your protein solution is within the optimal range before adding DFPITC.

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane), glycine, and any other amine-containing buffers. If your protein is in one of these buffers, it must be exchanged into a suitable labeling buffer via dialysis or gel filtration prior to starting the reaction.[4]

Q3: How should I prepare and store my DFPITC stock solution?

DFPITC, like other isothiocyanates, is susceptible to hydrolysis in aqueous environments.[5][6] Therefore, it should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).[3][7] This stock solution should be prepared fresh for each labeling experiment.[3][4][5] If short-term storage is necessary, store the DMSO stock solution at -20°C or -80°C, protected from light and moisture.[5] Never store DFPITC in an aqueous buffer.[5]

Q4: How much DFPITC should I use?

The optimal molar ratio of DFPITC to your protein depends on several factors, including the number of available primary amines on your protein and your desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of DFPITC over the protein.[8] However, this may need to be optimized for your specific application. For smaller proteins, a lower molar excess may be sufficient, while for large antibodies, a higher ratio might be necessary.[9]

Troubleshooting Guide for Low Labeling Efficiency

Low labeling efficiency is one of the most common issues encountered with DFPITC. The following sections break down potential causes and provide actionable solutions.

Issue 1: Suboptimal Reaction pH

The "Why": The reaction rate is critically dependent on the nucleophilicity of the target amine groups. As illustrated in the diagram below, at a pH below the pKa of the amine group (for lysine, the ε-amino group pKa is ~10.5), the equilibrium favors the protonated, non-reactive ammonium ion (-NH₃⁺). An alkaline pH shifts the equilibrium towards the reactive, unprotonated amine (-NH₂), making it available to attack the isothiocyanate.

ReactionMechanism cluster_amine Amine Equilibrium cluster_reaction Labeling Reaction Protonated R-NH₃⁺ (Non-nucleophilic) Unprotonated R-NH₂ (Nucleophilic) Protonated->Unprotonated OH⁻ (High pH) Unprotonated->Protonated H⁺ (Low pH) DFPITC DFP-N=C=S (DFPITC) Unprotonated->DFPITC Product DFP-NH-C(S)-NH-R (Thiourea Adduct) DFPITC->Product Nucleophilic Attack

Figure 1. The effect of pH on the availability of the nucleophilic amine for reaction with DFPITC.

Troubleshooting Steps:

  • Verify Buffer pH: Directly measure the pH of your protein solution in the labeling buffer before adding DFPITC. Do not assume the buffer's nominal pH is correct.

  • Perform a pH Titration: If efficiency is still low, perform a series of small-scale labeling reactions at varying pH values (e.g., pH 8.0, 8.5, 9.0, and 9.5) to determine the optimal condition for your specific protein.

  • Check Protein Stability: Be aware that very high pH (>9.5) can be detrimental to the stability of some proteins.[4] Monitor your protein for signs of precipitation or aggregation during the reaction.

Issue 2: Inactive DFPITC Reagent

The "Why": The isothiocyanate group is highly susceptible to hydrolysis, especially in the presence of water. If the DFPITC powder has been improperly stored or the stock solution is not fresh, it may have degraded, leading to a lower concentration of active reagent.

Hydrolysis DFPITC DFP-N=C=S (Active Reagent) Intermediate DFP-NH-C(S)-OH (Thiocarbamic Acid) DFPITC->Intermediate Hydrolysis H2O H₂O (Water) Amine DFP-NH₂ (Inactive Amine) Intermediate->Amine Decomposition COS COS (Carbonyl Sulfide) Intermediate->COS Decomposition

Figure 2. Hydrolysis pathway of DFPITC, leading to an inactive amine product.

Troubleshooting Steps:

  • Use Fresh Reagent: Always use a new vial of DFPITC if you suspect degradation. Store the powder in a desiccator at the recommended temperature.

  • Prepare Fresh Stock Solution: Prepare the DFPITC stock solution in anhydrous DMSO or DMF immediately before use.[3][4][5] Do not use a stock solution that has been stored for an extended period, especially if it has been exposed to air and moisture.

  • Use Anhydrous Solvent: Ensure the DMSO or DMF used to dissolve the DFPITC is of high quality and anhydrous.

Issue 3: Competing Nucleophiles in the Reaction Mixture

The "Why": The isothiocyanate group can react with any primary amine. If your protein solution contains other nucleophilic compounds, they will compete with your target protein, reducing labeling efficiency.

Troubleshooting Steps:

  • Buffer Exchange: As mentioned in the FAQs, ensure your protein is in an amine-free buffer. Use dialysis or a desalting column to remove any contaminating substances like Tris, glycine, or ammonium salts.[4]

  • Check for Additives: Be aware of any stabilizers or other additives in your protein preparation (e.g., sodium azide) that may contain nucleophilic groups and inhibit the reaction.[4]

Experimental Protocols

Protocol 1: General Protein Labeling with DFPITC

This protocol provides a starting point for labeling a generic protein. Optimization will likely be required.

  • Buffer Exchange: Dialyze your protein (typically 1-5 mg/mL) against 0.1 M sodium carbonate buffer, pH 9.0, overnight at 4°C.

  • Prepare DFPITC Stock: Immediately before use, dissolve DFPITC in anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate Reagent Volume: Determine the volume of DFPITC stock needed to achieve a 10- to 20-fold molar excess.

  • Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of DFPITC stock.[4]

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3] The optimal time may vary.

  • Purification: Remove unreacted DFPITC and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[10]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of DFPITC molecules conjugated to each protein molecule. It can be estimated using spectrophotometry if the absorbance spectrum of DFPITC is known.

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of DFPITC (Aₘₐₓ).

  • Calculate Protein Concentration: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Where:

    • CF is the correction factor (A₂₈₀ of DFPITC / Aₘₐₓ of DFPITC). This must be determined empirically for DFPITC.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate DOL: DOL = Aₘₐₓ / (ε_DFPITC × Protein Conc. (M)) Where:

    • ε_DFPITC is the molar extinction coefficient of DFPITC at its Aₘₐₓ.

Summary of Key Parameters

ParameterRecommendationRationale
pH 8.5 - 9.5Ensures primary amines are deprotonated and nucleophilic.[1][2]
Buffer Carbonate, BorateAmine-free to prevent competition with the labeling target.[3][4]
DFPITC Solvent Anhydrous DMSO or DMFPrevents hydrolysis and inactivation of the reagent.[5][7]
Molar Ratio 10-20x excess of DFPITCProvides sufficient reagent to drive the reaction forward.[8]
Temperature 4°C to Room TemperatureBalances reaction rate with protein stability.
Purification Gel Filtration / DialysisRemoves unreacted DFPITC which can interfere with downstream applications.[10]

Troubleshooting Flowchart

Troubleshooting Start Low Labeling Efficiency Observed CheckpH Is the reaction pH between 8.5 and 9.5? Start->CheckpH CheckBuffer Is the buffer amine-free (e.g., Carbonate, Borate)? CheckpH->CheckBuffer Yes AdjustpH Adjust pH to 8.5-9.5 or perform pH optimization. CheckpH->AdjustpH No CheckReagent Was the DFPITC stock prepared fresh in anhydrous solvent? CheckBuffer->CheckReagent Yes ChangeBuffer Exchange protein into a recommended amine-free buffer. CheckBuffer->ChangeBuffer No CheckRatio Was a sufficient molar excess of DFPITC used (e.g., 10-20x)? CheckReagent->CheckRatio Yes NewReagent Use a new vial of DFPITC and prepare a fresh stock solution. CheckReagent->NewReagent No IncreaseRatio Increase the molar ratio of DFPITC to protein. CheckRatio->IncreaseRatio No Success Re-run experiment and assess efficiency. CheckRatio->Success Yes AdjustpH->Success ChangeBuffer->Success NewReagent->Success IncreaseRatio->Success

Figure 3. A logical flowchart for troubleshooting low DFPITC labeling efficiency.

References

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed. Available at: [Link]

  • FITC Amine Labeling Protocol. You Do Bio. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences. Available at: [Link]

  • An efficient method for FITC labelling of proteins using tandem affinity purification. Scientific Reports. Available at: [Link]

  • 3,5-Dichlorophenyl isothiocyanate, 98%. Thermo Fisher Scientific. Available at: [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC - NIH. Available at: [Link]

  • The best protocol for FITC labeling of proteins. ResearchGate. Available at: [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]

  • Protein labelling with FITC. SlideShare. Available at: [Link]

  • An efficient method for FITC labelling of proteins using tandem affinity purification. NIH. Available at: [Link]

  • Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Available at: [Link]

  • Proteins as binding targets of isothiocyanates in cancer prevention. PMC - PubMed Central. Available at: [Link]

  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. Available at: [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. Available at: [Link]

  • Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University. Available at: [Link]

  • Mechanism of action of isothiocyanates. A review. Redalyc. Available at: [Link]

  • (PDF) Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. Available at: [Link]

  • Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Available at: [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]

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optimizing 3,5-Difluorophenyl isothiocyanate to protein molar ratio

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 3,5-Difluorophenyl isothiocyanate (DFPITC) Labeling Ticket ID: DFPITC-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Scientific Context

Why this reagent? this compound (DFPITC) is a specialized reagent primarily used to introduce


F-NMR probes into proteins. Unlike standard Edman reagents (PITC), the addition of two fluorine atoms provides a distinct, symmetric NMR signal sensitive to the local electrostatic environment, making it ideal for studying protein conformational changes, ligand binding, and folding dynamics.

The Engineering Challenge The central challenge with DFPITC is its hydrophobicity . The 3,5-difluoro substitution increases the lipophilicity of the phenyl ring compared to standard isothiocyanates. This creates a critical trade-off:

  • Too Low Ratio: Insufficient signal-to-noise in

    
    F-NMR.
    
  • Too High Ratio: Protein precipitation due to surface hydrophobicity changes, or non-specific labeling (labeling surface tyrosines/cysteines), which broadens NMR peaks.

The Mechanism (Causality)

To optimize the molar ratio, you must understand the competition occurring in your reaction vessel.

  • The Desired Path (Aminolysis): The electrophilic carbon of the isothiocyanate (-N=C =S) is attacked by the unprotonated

    
    -amine of Lysine or the N-terminal 
    
    
    
    -amine.
  • The Competing Path (Hydrolysis): Water attacks the isothiocyanate, degrading it into an aniline derivative and COS (which leaves as gas).

  • The Electronic Effect: The fluorine atoms at positions 3 and 5 are electron-withdrawing. This makes the isothiocyanate carbon more electrophilic (more reactive) than unsubstituted PITC, but also makes it more susceptible to hydrolysis.

Diagram 1: Reaction Logic & Optimization Flow

DFPITC_Optimization Start Select Starting Molar Ratio (Standard: 20:1) Reaction Reaction: DFPITC + Protein (pH 8.5-9.0, 25°C) Start->Reaction Branch1 Check Solubility (Visual/OD600) Reaction->Branch1 Precip Precipitation Observed Branch1->Precip High Hydrophobicity Clear Solution Clear Branch1->Clear Precip->Start Action: Reduce Ratio / Add DMSO Analysis Analyze Labeling Efficiency (MS or UV-Vis) Clear->Analysis LowSignal Low Labeling Efficiency Analysis->LowSignal < 1 tag/protein GoodSignal Optimal Labeling Analysis->GoodSignal 1-3 tags/protein OverLabel Over-labeling / Activity Loss Analysis->OverLabel > 5 tags/protein LowSignal->Start Action: Increase Ratio / Check pH OverLabel->Start Action: Reduce Ratio / Reduce Time

Caption: Decision tree for optimizing DFPITC molar ratios based on solubility and labeling efficiency outcomes.

Optimization & Troubleshooting Guide

This section addresses specific failure modes related to the molar ratio and reaction conditions.

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective ActionMechanism
Protein Precipitation Ratio Too High (>50:1) Reduce ratio to 10:1 or 20:1.DFPITC is highly hydrophobic. Excessive conjugation turns the protein surface hydrophobic, causing aggregation.
Organic Solvent Shock Ensure DMSO < 10% (v/v) final. Add dropwise while vortexing.High local concentrations of DMSO destabilize the hydration shell of the protein.
Low Labeling Efficiency pH Too Low (< 8.0) Adjust buffer to pH 9.0 (Bicarbonate).Only unprotonated amines react. Lysine pKa is ~10.5; pH 9.0 shifts equilibrium enough to allow reaction.
Hydrolysis Use fresh DFPITC stock. Do not store diluted.The electron-withdrawing fluorines accelerate water attack. Old reagent is likely hydrolyzed to 3,5-difluoroaniline.
NMR Peaks Broad/Split Non-Specific Labeling Reduce ratio; Lower pH to 8.0 (Target N-term).High ratios force reaction with less nucleophilic residues (Tyr/Cys) or heterogeneous Lysine labeling, creating multiple chemical environments.

Validated Protocol: DFPITC Labeling

Objective: Label a generic 30 kDa protein for


F-NMR.
Target Ratio:  ~2-3 labels per protein molecule (Optimal for NMR signal vs. solubility).
Reagents
  • Protein Stock: 2–10 mg/mL in Buffer A (Concentration is critical; higher is better for kinetics).

  • Buffer A: 0.1 M Sodium Bicarbonate, pH 9.0 (Must be amine-free; No Tris/Glycine).

  • DFPITC Stock: 50 mM in anhydrous DMSO (Prepare fresh).

Step-by-Step Workflow
  • Buffer Exchange:

    • Ensure protein is in Buffer A. Residual Tris will quench the reagent immediately.

    • Validation: Check pH of protein solution. It must be > 8.5.[1][2]

  • Calculations (The Molar Ratio):

    • Calculate moles of protein.[3]

    • Target a 20-fold molar excess of DFPITC initially.

    • Example: For 1 mL of 5 mg/mL Protein (30 kDa):

      
      
      
      
      
  • Reaction Initiation:

    • Add the calculated volume of DFPITC stock to the protein.

    • CRITICAL: Add slowly while gently vortexing. Do not exceed 10% total DMSO volume.[4]

    • Why? Prevents local precipitation of the hydrophobic reagent.

  • Incubation:

    • Incubate at 25°C for 2 hours or 4°C overnight in the dark.

    • Note: DFPITC reacts faster than FITC due to the fluorine substituents. 2 hours is usually sufficient.

  • Quenching & Purification:

    • Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

    • Mechanism:[2][5][6][7][8] Tris contains a primary amine that scavenges remaining DFPITC.

    • Purify: Use a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated in your NMR buffer (e.g., Phosphate pH 7.4). Dialysis is often too slow to remove hydrophobic byproducts effectively.

Frequently Asked Questions (FAQs)

Q: Can I use DFPITC to label the N-terminus specifically? A: Yes. To bias specificity toward the N-terminus (pKa ~8.0) over Lysines (pKa ~10.5), lower the reaction pH to 7.5–8.0 and reduce the molar ratio to 5:1 . At this pH, Lysines are almost fully protonated (


) and unreactive, while a significant fraction of the N-terminus remains unprotonated (

).

Q: My protein precipitated immediately upon adding DFPITC. Can I save it? A: Likely not. Once aggregated due to hydrophobic modification, refolding is difficult. For the next attempt, try:

  • Lowering protein concentration to 1 mg/mL.

  • Lowering Molar Ratio to 10:1.

  • Adding 0.5 M L-Arginine to the reaction buffer (stabilizes hydrophobic patches).

Q: How do I calculate the Degree of Labeling (DOL)? A: Unlike FITC, DFPITC is not fluorescent. You cannot use UV-Vis easily unless you know the specific extinction coefficient of the thiourea-conjugate, which varies.

  • Best Method: Intact Protein LC-MS. Look for mass shifts of +171.1 Da (Molecular weight of DFPITC group added).

  • Alternative: Compare the integration of the protein signal vs. an internal trifluoroacetic acid (TFA) standard in

    
    F-NMR.
    

Visualizing the Chemistry

Diagram 2: Chemical Mechanism

Reaction_Mechanism Protein Protein-NH2 (Nucleophile) Transition Tetrahedral Intermediate Protein->Transition Attack @ Carbon DFPITC 3,5-Difluoro-ITC (Electrophile) DFPITC->Transition Product Thiourea Conjugate (Stable Bond) Transition->Product Proton Transfer

Caption: Nucleophilic attack of the protein amine on the isothiocyanate carbon forms a stable thiourea linkage.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets).

  • Mobli, M., & Hoch, J. C. (2014). NMR probes for proteins: labeling, sensitivity, and applications. Chemical Society Reviews. (Discusses Fluorine labeling strategies).

  • Thermo Fisher Scientific. Amine-Reactive Probes Technical Guide. (General protocols for Isothiocyanates).

  • Kiviniemi, A., et al. (2017). 19F NMR spectroscopy of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy. (Context for DFPITC applications).

Sources

Technical Support Center: Stability of the Thiourea Linkage from 3,5-Difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of the thiourea linkage formed from 3,5-difluorophenyl isothiocyanate. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your molecules throughout your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental stability and characteristics of thiourea linkages, particularly those derived from electron-deficient aryl isothiocyanates like this compound.

Q1: What is the general stability profile of a thiourea linkage in experimental settings?

The thiourea linkage, formed by the reaction of an isothiocyanate with a primary or secondary amine, is generally considered a stable covalent bond.[1] It is widely used in bioconjugation and drug design due to its straightforward formation under mild conditions.[2] However, its stability is not absolute and can be influenced by various factors. While often robust enough for in vitro applications and cell-based assays, recent studies have raised questions about its stability in vivo, suggesting potential susceptibility to enzymatic degradation or other metabolic processes.[2]

The core structure of thiourea is a planar molecule, with the thione form (C=S) predominating in aqueous solutions.[3] The stability of the linkage is influenced by the electronic nature of its substituents. The aryl substituent, in this case, 3,5-difluorophenyl, plays a significant role in modulating the properties of the thiourea moiety, including its lipophilicity and potential for non-covalent interactions.[4]

Q2: How do the 3,5-difluoro substituents on the phenyl ring affect the stability of the thiourea linkage?

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This has several implications for the resulting thiourea linkage:

  • Electronic Effects: The electron-withdrawing nature of the difluorophenyl group can influence the acidity of the N-H protons of the thiourea.[5] This can affect its hydrogen bonding capabilities, which are crucial for interactions with biological targets like proteins and for its catalytic activity in certain applications.[5][6]

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7] While this generally improves the overall stability of the molecule, the thiourea linkage itself may remain a point of metabolic vulnerability.[2]

  • Reactivity: The electron-deficient nature of the this compound can make it more reactive towards nucleophiles, facilitating a more efficient conjugation reaction with amines.

While electron-withdrawing groups are known to enhance the biological activity of some thiourea compounds, their direct impact on the cleavage of the thiourea bond itself under physiological conditions is an area of active investigation.[4]

Q3: What are the known degradation pathways for aryl thiourea linkages?

While generally stable, thiourea linkages can degrade under specific conditions. Understanding these pathways is critical for troubleshooting unexpected results.

  • Hydrolysis: The C-S bond in the thiourea linkage can be susceptible to hydrolysis, particularly under prolonged exposure to aqueous environments. Computational studies suggest that water molecules can interact with and de-stabilize the C-S bond.[8]

  • In Vivo Instability: Evidence suggests that thiourea bonds may be less stable in vivo than previously assumed.[2] Radio-HPLC analysis of urine samples from animal studies has shown metabolites indicating the cleavage of the thiourea bond, leading to the detachment of conjugated molecules.[2] The exact mechanism, whether enzymatic or through other physiological processes, is still being elucidated.[2]

  • Chemical Transformation: Under specific chemical conditions, the thiourea linkage can be transformed. For example, during the deprotection of oligonucleotides with ammonia, a thiourea linkage has been observed to convert into a more stable guanidinium function.[9]

  • Oxidative Degradation: In the presence of strong oxidizing agents or certain environmental conditions like advanced oxidation processes, thiourea can be degraded.[10][11]

Below is a diagram illustrating the formation and a potential chemical transformation pathway of the thiourea linkage.

G cluster_formation Linkage Formation cluster_transformation Potential Transformation (Deprotection) Isothiocyanate 3,5-Difluorophenyl Isothiocyanate Thiourea 3,5-Difluorophenyl Thiourea Linkage Isothiocyanate->Thiourea + Amine Primary/Secondary Amine (R-NH₂) Amine->Thiourea Reaction Thiourea_T Thiourea Linkage Guanidinium Guanidinium Linkage Thiourea_T->Guanidinium Ammonia Deprotection

Caption: Workflow of thiourea linkage formation and a potential chemical transformation.

Troubleshooting Guide: Stability Issues in Experiments

This section provides a structured approach to diagnosing and resolving stability problems you may encounter during your research.

Issue 1: My thiourea-linked compound appears to be degrading during my experiment. How do I identify the cause?

Degradation can be triggered by several factors. A systematic evaluation of your experimental conditions is the best approach.

Step 1: Analyze Environmental Factors

Consult the table below to see if your experimental conditions fall within a range known to affect thiourea stability.

ParameterConditionPotential Effect on Thiourea LinkageRecommended Action
pH Acidic (pH < 4)Generally stable, but extreme acidity can promote hydrolysis.[12]Buffer the system to a less acidic pH if possible.
Neutral (pH 6.5-7.5)Generally considered the optimal range for stability.[5]Maintain neutral pH for storage and experiments.
Basic (pH > 8)Can promote conversion to guanidinium with ammonia[9]; stability may decrease.Avoid strongly basic conditions, especially with amines present.
Temperature Elevated (> 35°C)Can significantly accelerate degradation, especially in certain media.[12]Conduct reactions at room temperature or below if possible. Avoid prolonged heating.[13]
Light UV IrradiationCan induce photodegradation, particularly in the presence of photocatalysts.[10]Protect samples from light, especially during long-term storage.
Oxidants Strong OxidantsCan lead to cleavage and degradation of the thiourea moiety.[11]Avoid strong oxidizing agents (e.g., high concentrations of H₂O₂, Fenton reagents).

Step 2: Experimental Protocol for Stability Assessment

To systematically test the stability of your compound, you can perform a forced degradation study.

  • Preparation: Prepare stock solutions of your 3,5-difluorophenyl thiourea compound in a suitable organic solvent (e.g., DMSO, ACN).[14]

  • Incubation: Aliquot the stock solution into separate vials containing different aqueous buffers (e.g., pH 4, 7.4, 9) and a control (organic solvent). Create parallel sets for incubation at different temperatures (e.g., room temperature, 37°C, 50°C).

  • Time Points: Remove aliquots from each condition at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis: Immediately quench any reaction if necessary (e.g., by freezing or pH neutralization) and analyze the samples. The primary methods for analysis are:

    • High-Performance Liquid Chromatography (HPLC): This is the most common method. Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.[13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the mass of the degradation products, which can help elucidate the degradation pathway.[13]

  • Data Interpretation: Quantify the percentage of the parent compound remaining at each time point under each condition to determine the stability profile.

Issue 2: The yield of my thiourea formation reaction is low.

Low yields are a common problem in synthesis. The following troubleshooting workflow can help you identify and solve the issue.[15]

G Start Low Reaction Yield Q1 Is the 3,5-difluorophenyl isothiocyanate fresh? Start->Q1 Sol1 Use freshly prepared/purified isothiocyanate. Store in a cool, dark, dry environment. Q1->Sol1 No Q2 Is the amine sterically hindered or poorly nucleophilic? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Increase reaction temperature or time. Consider microwave irradiation to overcome steric barriers. Q2->Sol2 Yes Q3 Are there competing side reactions? Q2->Q3 No Sol2->End Sol3 Check for amine self-reaction or reaction with solvent. Ensure stoichiometry is correct. Consider a different solvent. Q3->Sol3 Yes Sol3->End

Caption: Troubleshooting workflow for low-yield thiourea synthesis.

Causality Behind Experimental Choices:

  • Isothiocyanate Instability: Isothiocyanates can be sensitive to moisture and can degrade over time. Using a fresh or purified starting material eliminates this as a source of low yield.[15]

  • Steric Hindrance: If the amine nucleophile is bulky, the reaction rate will be slow. Increasing the thermal energy (temperature) or using microwave irradiation can provide the necessary activation energy to overcome this barrier.[15]

  • Amine Nucleophilicity: A less nucleophilic amine (e.g., an aniline with strong electron-withdrawing groups) will react more slowly. In addition to increasing temperature, using a more polar, aprotic solvent like DMF or DMSO can sometimes enhance reactivity.

Issue 3: I am observing an unexpected peak in my LC-MS/NMR after my reaction or purification. What could it be?

Unexpected peaks often indicate side reactions or degradation.

  • Guanidinium Formation: If you are using ammonia or primary/secondary amines in your workup or purification (e.g., ammonia deprotection), you may be observing the conversion of your thiourea to a guanidinium derivative.[9] This will result in a mass change corresponding to the replacement of the sulfur atom with a nitrogen-containing group.

  • Reaction with Tris(2-carboxyethyl)phosphine (TCEP): If you are working with biomolecules and using TCEP to reduce disulfide bonds, be aware that TCEP can react with isothiocyanates. This side reaction can consume your starting material. It is advisable to perform the isothiocyanate conjugation before introducing TCEP or to remove excess amine before the reduction step.

  • Hydrolysis of Isothiocyanate: If the reaction is run in protic solvents for an extended period, the isothiocyanate itself can hydrolyze back to the corresponding amine (3,5-difluoroaniline), which may appear as a byproduct.

Self-Validating Protocol for Byproduct Identification:

  • Characterize the Byproduct: Use high-resolution mass spectrometry to obtain an accurate mass for the unexpected peak.

  • Propose Structures: Based on the accurate mass and the known reagents and conditions, propose potential structures (e.g., the guanidinium analog, hydrolyzed isothiocyanate).

  • Spike Experiment: If you can synthesize or obtain a standard of the suspected byproduct, perform a "spike" experiment where you add a small amount of the standard to your sample and re-run the HPLC. If your byproduct peak increases in size, you have confirmed its identity.

  • NMR Analysis: For more complex cases, purify the byproduct and perform 1D and 2D NMR experiments to definitively elucidate its structure.[5]

By understanding the inherent properties of the 3,5-difluorophenyl thiourea linkage and systematically troubleshooting experimental variables, you can ensure the integrity and success of your research.

References
  • Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate. Available from: [Link]

  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Available from: [Link]

  • Thiourea. Wikipedia. Available from: [Link]

  • Solubility of thiourea at different temperatures and pH values. ResearchGate. Available from: [Link]

  • thioester bond cleavage: Topics by Science.gov. Science.gov. Available from: [Link]

  • Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections. Available from: [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available from: [Link]

  • Poly(thioether thiourea)s as Novel Room-Temperature Self-Healable Glassy Polymers. CCS Chemistry. Available from: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]

  • Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. Available from: [Link]

  • Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)-g-C3N4/Two-Dimens. ACS Publications. Available from: [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • (PDF) Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. Available from: [Link]

  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate. Available from: [Link]

  • Click-Triggered Bioorthogonal Bond-Cleavage Reactions. PMC - NIH. Available from: [Link]

  • Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers. Nature Communications. Available from: [Link]

  • Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. ResearchGate. Available from: [Link]

  • Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed. Available from: [Link]

  • Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. Available from: [Link]

  • Novel Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as Potential Irreversible Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. Available from: [Link]

  • The Power of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Modern Synthesis. Te-Long. Available from: [Link]

  • [Effects of thiourea on pH and availability of metal ions in acid red soil]. PubMed. Available from: [Link]

  • Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available from: [Link]

  • Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. PubMed. Available from: [Link]

  • Prion. Wikipedia. Available from: [Link]

  • N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. MDPI. Available from: [Link]

  • Use of a stopped-flow technique for investigation and determination of thiourea and its N-methyl derivatives as inducers of the iodine-azide reaction. PubMed. Available from: [Link]

  • The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. J-GLOBAL. Available from: [Link]

  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: 3,5-Difluorophenyl Isothiocyanate (DFPITC) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Difluorophenyl isothiocyanate (DFPITC) is a specialized derivatization reagent used primarily to enhance ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS) and to resolve chiral amines. Structurally similar to PITC (Edman’s reagent), the addition of two fluorine atoms on the phenyl ring increases the lipophilicity of the derivative and the electrophilicity of the isothiocyanate group.

However, this increased reactivity makes DFPITC highly sensitive to buffer composition. Improper buffer choice is the #1 cause of labeling failure. This guide deconstructs the chemistry of the reaction to help you select the correct solvent system and troubleshoot low yields.

Module 1: The Chemistry of Buffer Selection

The Reaction Mechanism

The labeling reaction relies on the nucleophilic attack of the analyte's amine group (


) onto the central carbon of the isothiocyanate group (

).
  • The Requirement: The amine must be unprotonated (free base form) to act as a nucleophile.

  • The Conflict: The

    
     of an N-terminal 
    
    
    
    -amine is typically ~8.0, while the
    
    
    -amine of Lysine is ~10.5. Therefore, the reaction pH must be basic (pH 8.0–9.5).
  • The Risk: High pH and aqueous environments accelerate the hydrolysis of DFPITC into 3,5-difluoroaniline, a dead-end byproduct.

Critical Buffer Parameters
ParameterRecommended SpecificationScientific Rationale
pH Range 8.5 – 9.5 Below pH 8.0, amines are protonated (

) and unreactive. Above pH 10, reagent hydrolysis outcompetes labeling.
Buffer Species Carbonate, Borate, Phosphate, Triethylamine NEVER use Tris, Glycine, or Ammonium. These contain primary amines that react with DFPITC, depleting the reagent.
Organic Co-solvent Acetonitrile (ACN), Methanol, Pyridine DFPITC is hydrophobic. A 50% organic/aqueous mix is required to keep the reagent in solution and prevent precipitation.
Concentration 50 – 100 mM Sufficient buffering capacity is needed to maintain pH 9.0 as the reaction releases protons.
Visualization: Reaction Pathways & Interferences

The following diagram illustrates the competition between the desired labeling pathway and the two main failure modes: Buffer Competition and Hydrolysis.

DFPITC_Reaction_Pathways DFPITC DFPITC Reagent (Electrophile) Product Labeled Analyte (Thiourea Derivative) DFPITC->Product  Major Pathway (pH 9.0, 50°C) Waste_Buffer Buffer-DFPITC Adduct (Dead Reagent) DFPITC->Waste_Buffer  COMPETITION (Fast) Hydrolysis 3,5-Difluoroaniline (Hydrolysis Product) DFPITC->Hydrolysis  HYDROLYSIS (Excess Water/Time) Analyte Analyte Amine (R-NH2) Analyte->Product Buffer_Bad Primary Amine Buffer (e.g., Tris) Buffer_Bad->Waste_Buffer Water Water (OH-) (High pH) Water->Hydrolysis

Figure 1: Competitive reaction pathways. Green represents the desired outcome; Red and Grey represent failure modes caused by incorrect buffer composition.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose labeling failures.

Symptom 1: Low Labeling Efficiency (< 50%)
Potential CauseMechanismCorrective Action
pH too low (< 8.0) Analyte amines are protonated (

) and cannot attack the DFPITC.
Adjust buffer to pH 9.0–9.5 . Use Carbonate or Borate.
Competitive Buffer Buffer contains amines (Tris, Glycine) that scavenge the DFPITC.Switch to 100 mM Sodium Bicarbonate or Triethylamine (TEA) .
Reagent Hydrolysis Reagent degraded before reacting with analyte.Prepare DFPITC solution fresh in dry ACN. Do not store aqueous mixtures.[1]
Symptom 2: Precipitation in Vial
Potential CauseMechanismCorrective Action
Low Organic % DFPITC is highly lipophilic and insoluble in pure water.Ensure reaction mixture is at least 50% Acetonitrile or Methanol .
High Salt Conc. "Salting out" effect reduces organic solubility.Reduce buffer salt concentration to 50 mM .
Symptom 3: Complex Chromatogram (Ghost Peaks)
Potential CauseMechanismCorrective Action
Excess Reagent Unreacted DFPITC and its hydrolysis products (anilines) elute during LC.Perform an extraction (heptane/ethyl acetate) to remove excess reagent before LC-MS injection.

Module 3: Optimized Protocol (LC-MS Compatible)

This protocol balances reactivity with volatility for mass spectrometry applications.

Materials:

  • Reagent: DFPITC (10 mg/mL in Acetonitrile). Prepare fresh.

  • Buffer: 100 mM Sodium Bicarbonate (pH 9.0) OR 10% Triethylamine in Ethanol (Volatile option).

  • Solvent: HPLC-grade Acetonitrile (ACN).

Step-by-Step Workflow:

  • Sample Solubilization: Dissolve peptide/amine sample in 20 µL of Buffer .

    • Note: If the sample is acidic (e.g., TFA salt from previous HPLC), ensure the buffer neutralizes it. Check pH with paper.

  • Reagent Addition: Add 20 µL of DFPITC Solution .

    • Ratio: Maintain a >50-fold molar excess of DFPITC over amine groups.

  • Incubation:

    • Seal vial tightly (prevent evaporation).

    • Incubate at 50°C for 30–60 minutes .

    • Why heat? The electron-withdrawing fluorines deactivate the ring slightly compared to alkyl-ITCs, requiring energy to drive the reaction to completion.

  • Quenching (Optional but Recommended): Add 5 µL of 5% acetic acid or ammonia to stop the reaction.

  • Cleanup: Dry down under vacuum (SpeedVac) to remove solvent and excess volatile reagent. Reconstitute in mobile phase.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Phosphate Buffered Saline (PBS)? A: Yes, but with caveats. PBS is pH 7.4, which is too low for efficient Lysine labeling. You must adjust the pH to 8.5–9.0 using NaOH. Also, phosphate is non-volatile and will suppress ionization in MS sources; it requires a desalting step (C18 ZipTip) before analysis.

Q: Why does my DFPITC solution turn cloudy immediately? A: You likely added the DFPITC (in organic solvent) to a purely aqueous sample without enough co-solvent. The final mixture must be ~50% organic to keep the DFPITC in solution. Add more Acetonitrile.

Q: How do I store DFPITC? A: Store the neat liquid/solid at 4°C or -20°C under nitrogen/argon. Never store it dissolved in buffer. Isothiocyanates are moisture-sensitive and will degrade into insoluble ureas or anilines over time.

References

  • Isothiocyanate Chemistry & pH Dependence

    • Mechanism:[2][3] Drobnica, L., et al. "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives (1977).

    • Source:

  • Buffer Interference in Amine Labeling

    • Protocol Standard: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press (2013). (Chapter 1: Functional Targets).
    • Source:

  • Application: "Derivatization of amino acids with halogenated phenyl isothiocyanates for enhanced ESI-MS sensitivity.
  • General Edman Degradation Conditions (Basis for DFPITC protocols)

    • Method: Edman, P., & Begg, G. "A protein sequenator." European Journal of Biochemistry (1967).
    • Source:

Sources

Technical Support Center: 3,5-Difluorophenyl Isothiocyanate (3,5-DFPITC)

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status: Highly Electrophilic | Storage: +4°C, Hygroscopic, Inert Gas | CAS: 302912-39-6

Welcome to the Technical Support Center for 3,5-DFPITC. This guide addresses the specific stability challenges and contaminant profiles associated with electron-deficient aryl isothiocyanates. Unlike standard phenyl isothiocyanate (PITC), the 3,5-difluoro substitution pattern significantly increases the electrophilicity of the isothiocyanate carbon, making this reagent exceptionally sensitive to nucleophilic attack by moisture and protic solvents.

Module 1: The "White Precipitate" Phenomenon (Hydrolysis Cascade)

Symptom: The clear, colorless to pale yellow liquid develops a white, crystalline sediment or turns cloudy upon storage. Diagnosis: Formation of 1,3-bis(3,5-difluorophenyl)thiourea .

The Mechanism (Causality)

This is the most common failure mode. It is a self-accelerating cascade.

  • Initiation: Trace moisture attacks the isothiocyanate (

    
    ) group. Due to the electron-withdrawing fluorine atoms, the central carbon is highly susceptible to nucleophilic attack.
    
  • Degradation: The unstable dithiocarbamic acid intermediate decomposes to release Carbonyl Sulfide (COS) and 3,5-difluoroaniline .

  • Propagation: The newly formed aniline is a stronger nucleophile than water. It reacts immediately with the remaining isothiocyanate to form the insoluble symmetric thiourea.

Key Insight: You rarely isolate the amine (aniline) contaminant because it is consumed faster than it is produced, converting your expensive reagent into the thiourea dimer.

Visualization: The Hydrolysis Cascade

HydrolysisCascade NCS 3,5-DFPITC (Reagent) Acid Dithiocarbamic Acid NCS->Acid Hydrolysis H2O H₂O (Contaminant) H2O->Acid Hydrolysis Amine 3,5-Difluoroaniline (Nucleophile) Acid->Amine - COS COS COS (Gas) Acid->COS Thiourea 1,3-bis(3,5-difluorophenyl)thiourea (White Precipitate) Amine->Thiourea + 3,5-DFPITC (Fast Reaction)

Caption: The degradation pathway of 3,5-DFPITC. Note that the amine byproduct destroys a second equivalent of the reagent to form the thiourea precipitate.

Module 2: Solvent & Buffer Incompatibility

Symptom: Loss of reactivity or appearance of unexpected peaks in NMR/LC-MS (M+ mass shift). Diagnosis: Formation of Thionocarbamates or Thiourea Adducts .

Technical Explanation

The 3,5-difluoro substitution lowers the LUMO energy of the


 group.
  • Alcoholysis: If dissolved in methanol or ethanol (even trace amounts in "stabilized" chloroform), 3,5-DFPITC forms O-alkyl thionocarbamates.

    • Detection: Appearance of a C=S resonance at ~180-190 ppm in

      
       NMR.
      
  • Buffer Interactions: Avoid amine-based buffers (Tris, Glycine) or thiols (DTT, mercaptoethanol). The reagent will irreversibly label the buffer instead of your target.

Data Table: Solvent Compatibility Matrix

Solvent ClassCompatibilityRisk FactorResulting Contaminant
Alcohols (MeOH, EtOH) INCOMPATIBLE HighO-alkyl thionocarbamates
Amine Bases (Pyridine, TEA) Conditional MediumPolymerization/Dimerization if wet
Ethers (THF, Dioxane) CompatibleLowPeroxides may oxidize NCS to NCO
Chlorinated (DCM, CHCl₃) CompatibleLowEnsure Ethanol-free (stabilizer)
DMSO/DMF CompatibleLowHygroscopic nature introduces water
Module 3: Synthesis Artifacts (Origin-Based Impurities)

Symptom: Yellow/Orange discoloration or "garlic-like" odor. Diagnosis: Residual Dithiocarbamate Salts or Elemental Sulfur .

If you synthesized the reagent in-house or purchased low-grade material, these impurities stem from the production method (typically Aniline + CS₂ + Base


 Dithiocarbamate 

Isothiocyanate).
  • Dithiocarbamate Salts: Precursors that were not fully desulfurized. They appear as ionic species and can interfere with metal-catalyzed downstream reactions.

  • Elemental Sulfur (

    
    ):  A byproduct of oxidative desulfurization methods (e.g., using iodine or persulfate). Sulfur is notoriously difficult to remove and silent in many standard detection methods, but poisons palladium catalysts.
    
Troubleshooting Guides (FAQ)
Q1: How do I remove the "white solid" (Thiourea) from my reagent?

A: Filtration is often insufficient because the thiourea is slightly soluble in organic solvents.

  • Protocol: Dilute the reagent in dry Hexane or Pentane. The 3,5-DFPITC is soluble, but the symmetric thiourea is highly insoluble in non-polar alkanes.

  • Step 1: Add dry Hexane (10:1 ratio solvent:reagent).

  • Step 2: Chill to -20°C for 1 hour.

  • Step 3: Filter rapidly through a sintered glass funnel under Argon.

  • Step 4: Concentrate the filtrate in vacuo to recover purified reagent.

Q2: I see a peak at 2250 cm⁻¹ in IR. Is this my product?

A: No.

  • 2000–2150 cm⁻¹: Broad, strong peak = Isothiocyanate (-NCS) . (Correct)

  • 2250–2270 cm⁻¹: Sharp peak = Isocyanate (-NCO) .

  • Cause: If you see 2250 cm⁻¹, your reagent has oxidized (desulfurization). This happens if the reagent was exposed to oxidizing agents (peroxides in old THF) or high heat in air.

Q3: Can I use water in the reaction if I add it last?

A: Only if the pH is strictly controlled.

  • Acidic pH (<4): Hydrolysis is slow.

  • Basic pH (>8): Hydrolysis is rapid.

  • Recommendation: If aqueous conditions are mandatory (e.g., protein labeling), use a biphasic system (DCM/Water) or add the isothiocyanate as a concentrated DMSO stock immediately before the reaction to minimize hydrolysis time.

Experimental Workflow: Purity Check & Rescue

Use this decision tree to validate your reagent before committing valuable substrate.

QC_Workflow Start Start: Visual Inspection Visual Clear Liquid? Start->Visual Cloudy Cloudy / White Solid Visual->Cloudy No Pure Pure: Distinct multiplet (6.7 - 7.0 ppm) Visual->Pure Yes Filtration Hexane Extraction & Filtration Cloudy->Filtration NMR 1H NMR (CDCl3) Filtration->NMR Peaks Check Aromatic Region NMR->Peaks Peaks->Pure Matches Std Impure Impure: Extra peaks or Shifted multiplet Peaks->Impure Mismatch Pure->NMR Distill Vacuum Distillation (Low Temp) Impure->Distill Distill->Pure Retest

Caption: Quality Control and Purification Decision Tree for 3,5-DFPITC.

References
  • PubChem. (n.d.).[1] 3,5-Difluorophenyl isothiocyanate | C7H3F2NS.[1] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Munch, H., et al. (2008). Chemoselective preparation of substituted phenyl isothiocyanates. Tetrahedron Letters.
  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai, S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. (Foundational text on NCS hydrolysis mechanisms).
  • Gao, Y., et al. (2011). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sakai, N. (2020). Hydrolysis of allyl isothiocyanate under alkaline condition. ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Optimizing 3,5-Difluorophenyl Isothiocyanate (3,5-DFP-ITC) Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hot" Electrophile Challenge

You are likely using 3,5-Difluorophenyl isothiocyanate (3,5-DFP-ITC) for one of two reasons: either to introduce a specific hydrophobic moiety for SAR (Structure-Activity Relationship) studies or, more commonly, to tag biomolecules for


F-NMR screening .

Unlike standard Phenyl Isothiocyanate (PITC), the 3,5-difluoro analog presents a unique chemical paradox. The two fluorine atoms are strongly electron-withdrawing (inductive effect). This renders the central isothiocyanate carbon highly electrophilic, significantly increasing its reaction rate with amines. However, this same property makes the reagent hyper-sensitive to hydrolysis .

The Core Conflict: You are racing against water. If your reaction conditions are not optimized, the reagent hydrolyzes to the aniline derivative (3,5-difluoroaniline) before it can conjugate to your protein, resulting in poor yields and difficult purification.

Critical Parameters (The "Why" it Fails)

A. The pH Tug-of-War

Isothiocyanates react exclusively with unprotonated primary amines (


).
  • The Trap: The

    
    -amino group of Lysine has a pKa of 
    
    
    
    . At pH 7.4 (PBS), it is almost entirely protonated (
    
    
    ) and unreactive.
  • The Solution: You must elevate pH to 9.0–9.5 to deprotonate enough Lysines.

  • The Risk: Hydrolysis of 3,5-DFP-ITC accelerates exponentially at alkaline pH.

  • Optimization: Use a Carbonate/Bicarbonate buffer at pH 9.3 . This provides the best balance between amine reactivity and reagent half-life.

B. Solvent & Solubility

3,5-DFP-ITC is hydrophobic. Adding it directly to an aqueous protein solution causes precipitation or micelle formation, drastically reducing the effective concentration.

  • Requirement: Dissolve the reagent in high-grade, anhydrous DMSO or DMF immediately before use.

  • Limit: Keep the final organic solvent concentration

    
     (v/v) to prevent protein denaturation/precipitation.
    
C. Buffer Incompatibility

CRITICAL WARNING: Never use Tris, Glycine, or Histidine buffers. These contain primary amines that will scavenge the isothiocyanate, reducing your labeling efficiency to near zero.

Visualizing the Workflow

The following diagram outlines the optimized conjugation logic, highlighting the critical decision points that prevent common failures.

G Start Start: Protein Sample BufferCheck Check Buffer Composition (Is it Tris/Glycine?) Start->BufferCheck Exchange Buffer Exchange (Desalt to 0.1M NaHCO3, pH 9.3) BufferCheck->Exchange Yes (Incompatible) PrepReagent Prepare 3,5-DFP-ITC (Dissolve in Anhydrous DMSO) BufferCheck->PrepReagent No (Compatible) Exchange->PrepReagent Mix Slow Addition (Dropwise while stirring) PrepReagent->Mix Immediate Use Incubate Incubation (2 hrs @ RT or 4°C Overnight) Mix->Incubate Quench Quench Reaction (Add 50mM Ethanolamine) Incubate->Quench Purify Purification (Dialysis or SEC) Quench->Purify QC QC: UV-Vis / 19F-NMR Purify->QC

Figure 1: Optimized workflow for 3,5-DFP-ITC conjugation. Note the critical buffer exchange step to remove amine-containing contaminants.

Troubleshooting Guide

Symptom 1: Low Conjugation Yield (Low Signal in NMR/MS)
Probable CauseMechanismCorrective Action
Reagent Hydrolysis The 3,5-difluoro substitution makes the carbon highly susceptible to water attack.Prepare fresh. Do not store DMSO stocks of the reagent. Add reagent to protein immediately after solvation.[1]
Incompatible Buffer Tris or Glycine in the buffer reacted with the reagent instead of the protein.Dialyze protein into 100mM Carbonate/Bicarbonate (pH 9.0–9.3) or Borate buffer before reaction.[2]
pH Too Low Lysines are protonated (

) and cannot attack the isothiocyanate.
Ensure reaction pH is > 9.0 . Check pH after adding the reagent (hydrolysis releases acid).
Symptom 2: Protein Precipitation
Probable CauseMechanismCorrective Action
Over-labeling Attaching too many hydrophobic phenyl groups causes protein aggregation.Reduce molar excess of reagent (try 10x instead of 20x).
Solvent Shock High local concentration of DMSO denatured the protein.Add the reagent dropwise while vortexing/stirring. Keep DMSO < 10% final volume.
Symptom 3: "Double" Peaks in F-NMR
Probable CauseMechanismCorrective Action
Tyrosine/Cysteine Reaction At high pH (>9.5), Tyr and Cys can also react, creating chemically distinct environments.Lower pH to 8.8–9.0 to favor Lysine specificity. Add Hydroxylamine (0.1M, pH 8.5) post-reaction to cleave unstable Tyr/Cys esters.

Optimized Protocol: The "Golden Standard"

Reagents:

  • Target Protein (1–5 mg/mL)[3]

  • Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.3

  • Solvent: Anhydrous DMSO (stored over molecular sieves)

  • This compound (Store at 4°C, desiccated)

Procedure:

  • Buffer Exchange: Ensure protein is in Conjugation Buffer. If the protein is in PBS, yield will be low; if in Tris, yield will be zero.

  • Reagent Solvation: Weigh 3,5-DFP-ITC and dissolve in anhydrous DMSO to a concentration of 10 mg/mL. Do this immediately before use.

  • Calculations: Aim for a 15-fold molar excess of reagent over protein.

    • Calculation:

      
      
      
  • Reaction: While gently stirring the protein solution, add the dissolved reagent dropwise. Do not add all at once.

  • Incubation: Incubate for 2 hours at Room Temperature in the dark (or overnight at 4°C).

  • Quenching (Optional but Recommended): Add Ethanolamine or Tris (1M, pH 8.0) to a final concentration of 50mM. Incubate for 15 mins. This scavenges unreacted ITC.

  • Purification: Remove excess reagent and organic solvent via Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with your storage buffer (e.g., PBS).

Frequently Asked Questions (FAQs)

Q: Can I store the 3,5-DFP-ITC in DMSO at -20°C? A: No. Even "anhydrous" DMSO absorbs atmospheric moisture over time. The fluorinated isothiocyanate is too reactive. Always weigh and dissolve fresh powder.

Q: My protein is sensitive to high pH (9.3). Can I run this at pH 7.4? A: You can try, but efficiency will be very low. To compensate, you must increase the molar excess of the reagent (up to 50x) and extend incubation time. However, this increases the risk of protein precipitation. Consider targeting the N-terminus (pKa ~8.0) by running the reaction at pH 8.0–8.2.

Q: I see a precipitate after adding the reagent. Is my experiment ruined? A: Not necessarily. Spin the sample down (10,000 x g for 5 mins). If the supernatant still contains significant protein (check A280), proceed to purification. The precipitate is likely denatured protein or hydrolyzed reagent aggregates.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets).

  • Thermo Fisher Scientific. Amine-Reactive Probes: Isothiocyanates. Technical Guide.

  • BenchChem. A Researcher's Guide to Bioconjugation: Isothiocyanate Reagents.

  • Sigma-Aldrich. Product Information: Fluorescein Isothiocyanate (FITC) Labeling Protocol. (Standard ITC protocol applicable to DFP-ITC).

  • Podgorski, K. &fp; Lonbar, P. (2012). Synthesis of Isothiocyanates from Amines. Beilstein J. Org. Chem. (Discusses aqueous stability).[4]

Sources

Technical Support Center: 3,5-Difluorophenyl Isothiocyanate (DFPITC)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-Specific Binding in Bioconjugation and Surface Functionalization

Welcome to the technical support center for 3,5-Difluorophenyl isothiocyanate (DFPITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of DFPITC. As Senior Application Scientists, we have compiled this resource based on established principles of isothiocyanate chemistry and extensive field experience to help you achieve specific and efficient conjugation while minimizing non-specific binding.

Understanding Non-Specific Binding with DFPITC

This compound is a highly reactive derivative of phenyl isothiocyanate. The two fluorine atoms are strong electron-withdrawing groups, which increases the electrophilicity of the isothiocyanate carbon atom.[1] This enhanced reactivity, while beneficial for efficient conjugation to primary amines, can also lead to a higher propensity for non-specific binding if reaction conditions are not carefully controlled.

Non-specific binding can occur through several mechanisms:

  • Hydrophobic Interactions: The phenyl ring of DFPITC can participate in hydrophobic interactions with proteins or surfaces, leading to non-covalent adsorption.

  • Ionic Interactions: Although the isothiocyanate group itself is not charged, charged residues on the target molecule or surface can interact with the DFPITC molecule.

  • Reaction with Non-Target Nucleophiles: Besides the intended primary amines (N-terminus and lysine residues), isothiocyanates can also react with other nucleophilic groups like thiols (cysteine residues) under certain conditions.[2]

  • Hydrolysis and Side Reactions: DFPITC can be hydrolyzed in aqueous solutions, and the degradation products may themselves bind non-specifically.

This guide will provide you with the knowledge and tools to mitigate these effects and ensure the success of your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during bioconjugation and surface functionalization with DFPITC.

Q1: I am observing high background signal in my immunoassay after labeling my antibody with DFPITC. What is the likely cause and how can I fix it?

A1: High background is a classic sign of non-specific binding of your DFPITC-labeled antibody to the assay surface or other proteins. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause & Explanation:

The increased reactivity of DFPITC can lead to over-labeling of the antibody. An excess of hydrophobic DFPITC molecules on the antibody surface can increase its non-specific adsorption to surfaces. Additionally, unreacted or hydrolyzed DFPITC in your antibody solution can bind to the assay surface.

Troubleshooting Steps:

  • Optimize the Molar Ratio of DFPITC to Protein: Start with a lower molar excess of DFPITC to your antibody. A common starting point is a 10-20 fold molar excess. You may need to perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation or excessive non-specific binding.

  • Ensure Thorough Purification: It is critical to remove all unreacted DFPITC and its hydrolysis byproducts after the labeling reaction.

    • Gel Filtration (Desalting) Chromatography: This is a highly effective method for separating the labeled protein from small molecule impurities.

    • Dialysis/Diafiltration: Extensive dialysis against an appropriate buffer (e.g., PBS) is also a good option. Ensure a high buffer-to-sample volume ratio and multiple buffer changes.

  • Implement a Blocking Step: Before applying your labeled antibody, incubate the assay surface with a blocking agent. This will occupy potential sites of non-specific binding.

    • Common Blocking Agents: Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers are effective.[3]

  • Add Detergents to Buffers: Including a mild non-ionic detergent, such as Tween-20 (typically at 0.05%), in your washing and antibody incubation buffers can help to reduce hydrophobic interactions.

Q2: My DFPITC labeling reaction is inefficient, resulting in a low degree of labeling (DOL). How can I improve the reaction efficiency?

A2: Low labeling efficiency can be frustrating. Several factors can contribute to this issue.

Underlying Cause & Explanation:

The primary reaction of isothiocyanates is with unprotonated primary amines. The pH of the reaction buffer is therefore the most critical parameter. If the pH is too low, the amine groups will be protonated (-NH3+) and will not react efficiently with the isothiocyanate. Additionally, the presence of competing nucleophiles in your buffer or protein preparation will reduce the amount of DFPITC available to react with your target protein.

Troubleshooting Steps:

  • Optimize the Reaction pH: For efficient labeling of primary amines (lysine residues and the N-terminus), the reaction should be performed at a pH between 9.0 and 9.5. At this pH, a significant proportion of the primary amines will be deprotonated and available for reaction.

  • Use an Amine-Free Buffer: Ensure that your reaction buffer does not contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your protein for reaction with DFPITC. Suitable buffers include carbonate-bicarbonate or borate buffers.

  • Check for Competing Nucleophiles: Ensure your protein sample is free from other nucleophilic contaminants, such as ammonium salts or azide. If necessary, dialyze your protein into the appropriate reaction buffer before starting the labeling reaction.

  • Increase the DFPITC Concentration: If you have optimized the pH and buffer conditions and the DOL is still low, you can try incrementally increasing the molar excess of DFPITC. However, be mindful of the potential for increased non-specific binding as discussed in Q1.

  • Extend the Reaction Time or Increase the Temperature: Most labeling reactions are carried out for 1-2 hours at room temperature or overnight at 4°C. If your labeling is still inefficient, you can try extending the reaction time. A modest increase in temperature (e.g., to 37°C) can also increase the reaction rate, but be cautious as this may also increase the rate of hydrolysis of DFPITC and potentially affect the stability of your protein.

Q3: I am trying to functionalize a surface with DFPITC for protein capture, but I am seeing very high non-specific protein binding to the surface. What can I do?

A3: Surface functionalization requires a careful balance between achieving a high density of reactive groups and minimizing non-specific interactions with the underlying surface.

Underlying Cause & Explanation:

The surface itself may have hydrophobic or charged characteristics that promote non-specific protein adsorption. Incomplete reaction of the DFPITC with the surface can also leave reactive patches that can contribute to background signal.

Troubleshooting Steps:

  • Surface Preparation is Key: Ensure the initial surface is clean and has the desired density of primary amine groups for DFPITC to react with.

  • Optimize DFPITC Concentration for Surface Functionalization: Use a sufficient concentration of DFPITC to achieve a high density of reactive groups on the surface, but avoid excessive concentrations that could lead to multilayers or aggregates on the surface.

  • Implement a Thorough Washing Step: After the DFPITC functionalization, wash the surface extensively with an appropriate solvent (e.g., the solvent used for the reaction, followed by a buffer) to remove any non-covalently bound DFPITC.

  • Block the Surface After Functionalization: This is a critical step. After immobilizing your DFPITC, you must block the remaining unreacted surface to prevent non-specific protein binding.

    • Blocking Agents for Surfaces: Solutions of BSA, casein, or commercially available protein-free blocking buffers are commonly used.

  • Quench Unreacted Isothiocyanate Groups: After the functionalization reaction, it is good practice to quench any remaining reactive isothiocyanate groups on the surface. This can be done by incubating the surface with a small molecule containing a primary amine, such as Tris buffer, ethanolamine, or glycine, for a short period. This will cap the unreacted groups and prevent them from reacting with your target protein in a non-specific manner.[4]

Frequently Asked Questions (FAQs)

  • What is the optimal pH for reacting DFPITC with primary amines? For efficient reaction with primary amines (like the side chain of lysine or the N-terminus of a protein), a pH of 9.0 to 9.5 is recommended. This ensures that a significant portion of the amine groups are in their unprotonated, nucleophilic state.

  • Can I use Tris buffer for my DFPITC labeling reaction? No. Tris buffer contains primary amines that will react with the isothiocyanate group of DFPITC, competing with your target protein and significantly reducing the labeling efficiency. Use amine-free buffers such as carbonate-bicarbonate or borate buffers.

  • How should I store my DFPITC? DFPITC is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • My protein precipitates during the labeling reaction. What should I do? Protein precipitation can occur if the degree of labeling is too high, as the addition of the hydrophobic DFPITC can alter the solubility of the protein. Try reducing the molar excess of DFPITC in the reaction. You can also perform the reaction at a lower temperature (4°C) or for a shorter duration.

  • How can I determine the degree of labeling (DOL) of my protein? The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the DFPITC-thiourea conjugate (which will need to be determined empirically, but will be in the UV range). The Beer-Lambert law can then be used to calculate the concentrations of the protein and the dye, and thus the molar ratio.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DFPITC
  • Protein Preparation:

    • Dissolve or dialyze your protein into an amine-free labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5) to a final concentration of 1-10 mg/mL.

  • DFPITC Solution Preparation:

    • Immediately before use, prepare a stock solution of DFPITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the DFPITC stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted DFPITC and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, perform extensive dialysis against the storage buffer.

Protocol 2: Surface Functionalization and Blocking
  • Surface Preparation:

    • Ensure the surface is clean and presents primary amine groups.

  • DFPITC Functionalization:

    • Prepare a solution of DFPITC in an appropriate anhydrous solvent.

    • Incubate the amine-functionalized surface with the DFPITC solution for a sufficient time to allow for covalent bond formation (this may require optimization).

  • Washing:

    • Thoroughly wash the surface with the reaction solvent to remove any non-covalently bound DFPITC.

  • Quenching (Optional but Recommended):

    • Incubate the surface with a quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 30-60 minutes to cap any unreacted isothiocyanate groups.

  • Blocking:

    • Incubate the surface with a blocking solution (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to block any remaining non-specific binding sites.

    • Wash the surface with a wash buffer (e.g., PBS with 0.05% Tween-20) before proceeding with your assay.

Visualizations

DFPITC_Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DFPITC This compound (Electrophile) Thiourea_Linkage Stable Thiourea Linkage DFPITC->Thiourea_Linkage Reacts with Protein_Amine Protein Primary Amine (Nucleophile, e.g., Lysine) Protein_Amine->Thiourea_Linkage pH Alkaline pH (9.0-9.5)

Caption: Reaction of DFPITC with a primary amine to form a stable thiourea linkage.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Purification Was the labeled molecule thoroughly purified? Start->Check_Purification Check_Blocking Was an effective blocking step used? Check_Purification->Check_Blocking Yes Solution_Purify Action: Re-purify using gel filtration or dialysis. Check_Purification->Solution_Purify No Check_Molar_Ratio Was the DFPITC:Protein molar ratio optimized? Check_Blocking->Check_Molar_Ratio Yes Solution_Block Action: Implement or optimize blocking (e.g., BSA, Casein). Check_Blocking->Solution_Block No Check_Quenching For surfaces, were unreacted groups quenched? Check_Molar_Ratio->Check_Quenching Yes Solution_Ratio Action: Reduce the molar excess of DFPITC. Check_Molar_Ratio->Solution_Ratio No Solution_Quench Action: Add a quenching step (e.g., Tris, ethanolamine). Check_Quenching->Solution_Quench No

Caption: A troubleshooting workflow for addressing high non-specific binding.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kasten, B. B., et al. (2016). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Bioconjugate Chemistry, 27(6), 1563–1573. [Link]

  • Kasten, B. B., et al. (2016). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC. [Link]

  • Rees, J. S., & Lilley, K. S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. Methods, 54(4), 407–412. [Link]

  • Wang, Y., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(11), 1833. [Link]

  • Kim, J. H., et al. (2022). Surface Modification of Polymethylmethacrylate (PMMA) by Ultraviolet (UV) Irradiation and IPA Rinsing. Polymers, 14(22), 4899. [Link]

  • Kühn, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1297. [Link]

  • MDPI. (n.d.). Special Issue : Surface Modification and Functionalization for Advanced Materials. Retrieved from [Link]

  • Mi, L., et al. (2008). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 29(10), 1835–1843. [Link]

  • Lertsiri, S., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Bayat, S., et al. (2016). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Molecules, 21(5), 658. [Link]

  • Azofra, L. M., et al. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. Nanomaterials, 9(9), 1211. [Link]

  • Kim, D. Y., et al. (2023). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications, 14(1), 3040. [Link]

  • Al-Amoudi, A. S., et al. (2018). Surface Modification of PVDF Membranes for Treating Produced Waters by Direct Contact Membrane Distillation. Membranes, 8(4), 110. [Link]

  • Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14928–14936. [Link]

  • Le, C. T., et al. (2018). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform, 44(46). [Link]

  • Verhoeven, D., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]

  • Lin, Y. T., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3656. [Link]

  • Rees, J. S., & Lilley, K. S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. University of Cambridge. [Link]

  • Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved from [Link]

  • Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]

  • Lee, J., et al. (2022). Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorination. Polymers, 14(15), 3169. [Link]

  • Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(1), 1–10. [Link]

  • Mason, J. T., et al. (2004). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. PNAS, 101(45), 15863–15867. [Link]

  • Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

  • Bérešová, D., et al. (2020). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Scientific Reports, 10(1), 10594. [Link]

  • Peeler, J. C., et al. (2017). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology, 12(5), 1337–1341. [Link]

  • Tölgyesi, Á., et al. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 412(22), 5437–5453. [Link]

  • Richardson, M., et al. (2022). Removal of Non-Specifically Bound Proteins Using Rayleigh Waves Generated on ST-Quartz Substrates. Sensors, 22(11), 4096. [Link]

  • ResearchGate. (2014). How to reduce non-specific protein binding in IMAC matrix? Retrieved from [Link]

  • Meusel, M. (2013). Bioconjugation Protocols. Methods in Molecular Biology, 1052, 111–125. [Link]

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Validation & Comparative

Preserving Function: A Comparative Guide to Validating the Activity of 3,5-Difluorophenyl Isothiocyanate Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating biological function, tracking molecular interactions, and developing novel therapeutics. The choice of labeling reagent is critical, as it must not only provide a stable linkage but also preserve the native structure and activity of the protein. 3,5-Difluorophenyl isothiocyanate (DFPITC) has emerged as a valuable tool for protein modification, offering a reactive isothiocyanate group for covalent attachment. However, the introduction of any exogenous molecule, including DFPITC, has the potential to alter the protein's biological function.

This guide provides an in-depth, objective comparison of DFPITC with alternative labeling technologies and presents a comprehensive framework for the validation of protein activity post-labeling. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of your results.

The Chemistry of Protein Labeling: Isothiocyanates in Focus

Isothiocyanates, such as DFPITC and the widely used Fluorescein isothiocyanate (FITC), are electrophilic compounds that readily react with nucleophilic groups on proteins.[1] The primary targets for this reaction are the α-amino group at the N-terminus and the ε-amino group of lysine residues.[2] The reaction, which forms a stable thiourea bond, is pH-dependent, with optimal labeling typically occurring under slightly alkaline conditions (pH 8.5-9.5).[2][3] While this chemistry is robust and widely applicable, the non-specific nature of targeting multiple lysine residues can pose a risk to protein function, particularly if key active or binding sites are modified.

The fluorine atoms on the phenyl ring of DFPITC can influence its reactivity compared to non-fluorinated analogues. While specific studies on the reaction kinetics of DFPITC with amino acids are not extensively available in the public domain, the electron-withdrawing nature of fluorine atoms is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates. However, this enhanced reactivity also underscores the importance of careful optimization to avoid over-labeling and potential protein inactivation.

A Comparative Analysis of Protein Labeling Chemistries

The selection of a labeling reagent extends beyond isothiocyanates. Several alternative chemistries offer distinct advantages in terms of specificity, reaction conditions, and potential impact on protein function.

Labeling ChemistryReactive GroupTarget Residue(s)Key AdvantagesKey Disadvantages
Isothiocyanates (e.g., DFPITC, FITC) Isothiocyanate (-N=C=S)Primary amines (Lysine, N-terminus)Robust and well-established chemistry; stable thiourea bond.[4]Can be non-specific, potentially leading to loss of activity if lysines are in critical regions; pH-dependent reaction.
N-hydroxysuccinimide (NHS) Esters NHS EsterPrimary amines (Lysine, N-terminus)High reactivity and efficiency; forms stable amide bonds.[5]Prone to hydrolysis in aqueous solutions, requiring careful control of reaction conditions; can also be non-specific.[5]
Maleimides MaleimideCysteineHighly specific for sulfhydryl groups, allowing for site-directed labeling.[4]Requires the presence of a free cysteine, which may not be available or may be involved in disulfide bonds; potential for off-target reaction with other nucleophiles at higher pH.
Click Chemistry Azide/AlkyneBioorthogonally introduced azide or alkyne groupsHighly specific and bioorthogonal, minimizing off-target reactions; can be used for site-specific labeling.[6]Requires prior modification of the protein to introduce the azide or alkyne handle.[6]

The Critical Path to Validation: A Step-by-Step Methodological Guide

Ensuring that the biological activity of a protein is retained after labeling is paramount. The following experimental workflow provides a robust framework for validating your DFPITC-labeled protein.

ValidationWorkflow cluster_0 Protein Preparation & Labeling cluster_1 Characterization of Labeled Protein cluster_2 Functional & Structural Validation cluster_3 Comparative Analysis A 1. Protein Purification & Buffer Exchange B 2. DFPITC Labeling Reaction A->B C 3. Removal of Unreacted DFPITC B->C D 4. Determination of Labeling Efficiency (DOL) C->D E 5. Mass Spectrometry Analysis (Site of Labeling) D->E F 6. Biophysical Characterization (Structural Integrity) E->F G 7. In Vitro Activity Assays F->G H 8. Comparison with Unlabeled Protein & Alternative Labels G->H

Caption: A comprehensive workflow for the validation of DFPITC-labeled protein activity.

Experimental Protocols

Rationale: To ensure efficient labeling, it is crucial to remove any interfering substances, such as primary amines (e.g., Tris buffer) or sodium azide, from the protein solution.

Protocol:

  • Start with a purified protein solution of known concentration.

  • Perform buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using dialysis or a desalting column.

  • Confirm the final protein concentration.

Rationale: The molar ratio of DFPITC to protein is a critical parameter that needs to be optimized to achieve sufficient labeling without causing protein inactivation or aggregation.

Protocol:

  • Prepare a fresh stock solution of DFPITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the DFPITC stock solution to the protein solution while gently stirring. The optimal molar excess of DFPITC will need to be determined empirically for each protein but a starting point of a 10- to 20-fold molar excess is recommended.

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.

Rationale: Unreacted DFPITC can interfere with downstream assays and should be removed completely.

Protocol:

  • Separate the labeled protein from unreacted DFPITC using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Collect the protein-containing fractions, identified by absorbance at 280 nm.

Rationale: Quantifying the number of DFPITC molecules per protein molecule is essential for consistency and for interpreting activity data.

Protocol:

  • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the DFPITC label (if it has a distinct chromophore).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Calculate the concentration of the DFPITC label.

  • The DOL is the molar ratio of the label to the protein.

Rationale: Identifying the specific amino acid residues that have been modified by DFPITC is crucial for understanding any observed changes in protein activity.

Protocol:

  • Digest the labeled protein with a sequence-specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Identify the modified peptides and pinpoint the exact sites of DFPITC adduction by analyzing the fragmentation spectra.[8]

MassSpecWorkflow A DFPITC-Labeled Protein B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Peptide Fragmentation (MS/MS) C->D E Database Search & Spectral Matching D->E F Identification of Labeled Peptides & Modification Sites E->F

Caption: Workflow for identifying DFPITC labeling sites using mass spectrometry.

Rationale: Covalent modification can potentially induce changes in the secondary and tertiary structure of a protein, which can in turn affect its activity.

Recommended Techniques:

  • Differential Scanning Calorimetry (DSC): To assess the thermal stability of the labeled protein compared to the unlabeled control. A significant change in the melting temperature (Tm) can indicate structural perturbation.

  • Circular Dichroism (CD) Spectroscopy: To evaluate the secondary structure (far-UV CD) and tertiary structure (near-UV CD) of the labeled protein.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the oligomeric state and detect any aggregation of the labeled protein.

Rationale: This is the most direct measure of the functional consequence of labeling. The specific assay will depend on the protein's function.

Examples:

  • Enzyme Kinetics: For enzymes, determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the labeled and unlabeled enzyme. A significant change in these parameters indicates altered enzyme activity.

  • Binding Assays (e.g., ELISA, Surface Plasmon Resonance - SPR): For proteins involved in binding interactions (e.g., antibodies, receptors), measure the binding affinity (KD) of the labeled protein to its target.

  • Cell-Based Assays: For proteins that act on or within cells, assess the biological response in a relevant cellular context.

Rationale: A comprehensive validation involves comparing the activity of the DFPITC-labeled protein not only to the unlabeled control but also to the same protein labeled with alternative chemistries.

Experimental Design:

  • Prepare the protein of interest labeled with DFPITC, an NHS ester, and a maleimide (if a suitable cysteine is available).

  • Perform the full suite of characterization and activity assays on all labeled proteins and the unlabeled control.

  • Present the data in a comparative table to objectively assess the impact of each labeling method.

Data Presentation: A Comparative Summary

ParameterUnlabeled ProteinDFPITC-LabeledNHS Ester-LabeledMaleimide-Labeled
Degree of Labeling (DOL) N/Ae.g., 3.2e.g., 4.1e.g., 1.1
Melting Temperature (Tm) from DSC e.g., 65.2 °Ce.g., 63.8 °Ce.g., 62.5 °Ce.g., 65.0 °C
Enzyme Activity (Vmax) e.g., 100%e.g., 92%e.g., 75%e.g., 98%
Binding Affinity (KD) e.g., 10 nMe.g., 12 nMe.g., 25 nMe.g., 11 nM
Aggregation (by SEC-MALS) e.g., <1%e.g., 2.5%e.g., 5.1%e.g., <1%

Note: The values in this table are illustrative and will be specific to the protein and labeling conditions.

Conclusion

The validation of a labeled protein's activity is not a mere formality but a critical step in ensuring the reliability and reproducibility of experimental data. While this compound offers a robust method for protein labeling, its potential impact on protein function must be rigorously assessed. By following the comprehensive validation workflow outlined in this guide—encompassing detailed characterization of the labeled product, thorough functional analysis, and objective comparison with alternative labeling strategies—researchers can confidently utilize DFPITC-labeled proteins in their studies. This diligent approach to validation upholds the principles of scientific integrity and is fundamental to the successful advancement of research and drug development.

References

  • Kirilova, E., Fridmans, R., Puckins, A., Oreha, J., & Osipovs, S. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.
  • Maeda, H., Ishida, N., Kawauchi, H., & Tsujimura, K. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. Journal of Biochemistry, 65(5), 777–783.
  • Twining, S. S. (1984). Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes. Analytical Biochemistry, 143(1), 30–34.
  • Tanaka, H., Ito, S., & Sone, T. (2009). Fluorescence Enhancement of Fluorescein Isothiocyanate-Labeled Protein A Caused by Affinity Binding with Immunoglobulin G in Bovine Plasma. Sensors, 9(10), 8236–8245.
  • Vysotskiy, V. (n.d.). Mass spectrometry of peptides and proteins.
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  • Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry.
  • Maeda, H., et al. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. Journal of Biochemistry.
  • Mascot. (n.d.).
  • Chen, Y.-J., et al. (2022). Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin.
  • Stepanenko, O. V., et al. (2004). Comparative studies on the structure and stability of fluorescent proteins EGFP, zFP506, mRFP1, "dimer2", and DsRed1. Biochemistry.
  • Vissers, J. P. C., et al. (2019). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B.
  • ChemRxiv. (2023).
  • BenchChem. (2025). BDP FL vs. Fluorescein (FITC)
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  • Heinrikson, R. L., & Meredith, S. C. (1984).
  • Ho, Y. K., & Fung, B. K. (1987). Chemical modification of bovine transducin: effect of fluorescein 5'-isothiocyanate labeling on activities of the transducin alpha subunit. The Journal of Biological Chemistry.
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A Head-to-Head Battle for Amine Modification: 3,5-Difluorophenyl Isothiocyanate vs. NHS Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Choosing the Right Tool for Bioconjugation

In the intricate world of bioconjugation, the precise and stable modification of amine groups on proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. From antibody-drug conjugates (ADCs) to fluorescently labeled probes, the choice of coupling chemistry dictates the efficacy, stability, and ultimately, the success of the final product. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for amine modification, prized for their reactivity and the robust amide bond they form. However, an alternative chemistry, utilizing isothiocyanates, and specifically the electron-deficient 3,5-Difluorophenyl isothiocyanate (DFPITC), presents a compelling case for consideration.

This guide provides an in-depth, objective comparison of DFPITC and NHS esters for amine modification, moving beyond catalog descriptions to delve into the underlying chemistry, reaction kinetics, and practical considerations for researchers, scientists, and drug development professionals.

The Contenders: A Tale of Two Electrophiles

At its core, amine modification is a nucleophilic attack by the amine's lone pair of electrons on an electrophilic center. Both DFPITC and NHS esters provide this electrophilic target, but their chemical nature and the resulting covalent linkage differ significantly.

NHS Esters: The Reigning Champion of Amide Bond Formation

N-hydroxysuccinimide esters are activated carboxylic acids that react with primary amines via nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is highly efficient and has been the go-to method for bioconjugation for many years.

This compound (DFPITC): The Challenger with a Thiourea Twist

Isothiocyanates (-N=C=S) react with primary amines through a nucleophilic addition mechanism. The amine attacks the central carbon of the isothiocyanate group, forming a thiourea linkage.[2] The presence of two electron-withdrawing fluorine atoms on the phenyl ring of DFPITC enhances the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity compared to standard phenyl isothiocyanate.[3]

Reaction Mechanisms at a Glance

To visualize the chemical transformations, let's examine the reaction pathways for both reagents.

Reaction_Mechanisms cluster_NHS NHS Ester Reaction cluster_DFPITC DFPITC Reaction NHS_start R-C(=O)O-NHS + R'-NH₂ NHS_intermediate Tetrahedral Intermediate NHS_start->NHS_intermediate Nucleophilic Attack NHS_product R-C(=O)NH-R' (Amide Bond) + NHS NHS_intermediate->NHS_product Collapse & NHS release DFPITC_start Ar-N=C=S + R'-NH₂ (Ar = 3,5-Difluorophenyl) DFPITC_product Ar-NH-C(=S)NH-R' (Thiourea Bond) DFPITC_start->DFPITC_product Nucleophilic Addition

Figure 1. Reaction mechanisms of NHS esters and DFPITC with primary amines.

A Data-Driven Comparison: Performance Under the Microscope

To make an informed decision, a direct comparison of key performance parameters is essential. The following table summarizes the characteristics of each reagent class, drawing from established literature and experimental observations.

FeatureThis compound (DFPITC)N-Hydroxysuccinimide (NHS) Esters
Reaction Mechanism Nucleophilic additionNucleophilic acyl substitution
Resulting Linkage Thiourea (-NH-C(=S)-NH-)Amide (-C(=O)-NH-)
Optimal Reaction pH 9.0 - 11.0 for amine selectivity[4]7.2 - 9.0[5]
Reaction Speed Generally slower than NHS estersRapid, often complete in 30-120 minutes at room temperature[1]
Selectivity Primarily primary amines at high pH; can react with thiols at lower pH (6.0-8.0)[4]Highly selective for unprotonated primary amines[1]
Stability of Reagent Generally stable, but can be sensitive to moistureHighly susceptible to hydrolysis, especially at higher pH[6]
Stability of Linkage Thiourea bonds are generally considered stable in vivo[7], though some recent studies suggest potential instability with certain radiopharmaceuticals[8]Amide bonds are exceptionally stable under physiological conditions[8]
Side Reactions Reaction with thiols, potential for hydrolysis of the reagentHydrolysis of the ester is a major competing reaction[6]
Byproducts NoneN-hydroxysuccinimide (NHS)

Head-to-Head: The Stability of the Conjugate

A critical consideration in drug development is the stability of the final bioconjugate in a biological environment. While both amide and thiourea linkages are covalent, their susceptibility to cleavage can differ.

Amide bonds are renowned for their exceptional stability, akin to the peptide bonds that form the backbone of proteins.[8] This makes them a reliable choice for applications requiring long-term stability in circulation.

Thiourea bonds have also been demonstrated to be highly stable in cellular and in vivo environments.[7] However, a recent study investigating lead-based radiopharmaceuticals found that a thiourea linkage was unstable in vivo, leading to detachment of the radiometal-chelator complex. In contrast, an amide linkage in the same system showed significantly improved in vitro and in vivo stability.[8] This suggests that the stability of the thiourea bond may be context-dependent and potentially influenced by the nature of the conjugated molecules.

Experimental Corner: Protocols for Amine Modification

To provide a practical framework, here are detailed, step-by-step methodologies for labeling a model protein, Bovine Serum Albumin (BSA), with both an NHS ester and an isothiocyanate.

Protocol 1: Labeling of BSA with an NHS Ester (e.g., FITC-NHS)

This protocol is a general guideline and may require optimization for specific proteins and labels.

Materials:

  • Bovine Serum Albumin (BSA)

  • FITC-NHS (Fluorescein isothiocyanate N-hydroxysuccinimide ester)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 2-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), dialyze against PBS overnight at 4°C.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the FITC-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the pH of the BSA solution to 8.3-8.5 by adding the sodium bicarbonate buffer.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved NHS ester. A common starting point is a 10-20 fold molar excess of the NHS ester to the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific Amax).[9] Mass spectrometry can also be used to confirm the modification.[4]

NHS_Ester_Workflow A Prepare Protein in Amine-Free Buffer C Adjust pH to 8.3-8.5 A->C B Prepare Fresh NHS Ester Solution D Add NHS Ester to Protein B->D C->D E Incubate (1-2h RT or O/N 4°C) D->E F Quench Reaction (Optional) E->F G Purify via SEC F->G H Characterize Conjugate G->H

Figure 2. Experimental workflow for NHS ester labeling of proteins.

Protocol 2: Labeling of BSA with an Isothiocyanate (e.g., FITC)

This protocol is adapted for isothiocyanate chemistry and highlights the key differences from the NHS ester procedure.

Materials:

  • Bovine Serum Albumin (BSA)

  • FITC (Fluorescein isothiocyanate)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve BSA in the carbonate-bicarbonate buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of other primary amines.

  • Isothiocyanate Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved FITC. A common starting point is a 10-20 fold molar excess of FITC to protein.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction is generally slower than with NHS esters.

  • Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling using spectrophotometry or mass spectrometry, as described for the NHS ester protocol.[2][9]

Isothiocyanate_Workflow A Prepare Protein in High pH Buffer (9.0-9.5) C Add Isothiocyanate to Protein A->C B Prepare Fresh Isothiocyanate Solution B->C D Incubate (2-4h RT or O/N 4°C) C->D E Purify via SEC D->E F Characterize Conjugate E->F

Figure 3. Experimental workflow for isothiocyanate labeling of proteins.

Making the Call: A Decision-Making Framework

The choice between DFPITC and NHS esters is not a matter of one being universally superior, but rather selecting the right tool for the specific application.

Decision_Tree start Start: Choose Amine Modification Reagent q1 Is absolute stability of the final conjugate the top priority? start->q1 nhs_ester Choose NHS Ester (Amide Bond) q1->nhs_ester Yes q2 Is your protein sensitive to high pH (>9.0)? q1->q2 No q3 Are thiols present and need to be avoided? q2->q3 No nhs_ester2 Choose NHS Ester q2->nhs_ester2 Yes dfpitc Consider DFPITC (Thiourea Bond) q3->dfpitc No (control pH) q3->nhs_ester2 Yes

Figure 4. Decision-making guide for selecting an amine modification reagent.

Choose NHS Esters when:

  • Maximum stability is paramount: For applications like in vivo therapeutics where long-term stability is critical, the proven robustness of the amide bond is a significant advantage.

  • Your protein is sensitive to high pH: The optimal pH range for NHS ester reactions is generally lower and closer to physiological conditions than that for isothiocyanates.

  • Speed is a factor: NHS ester reactions are typically faster than isothiocyanate reactions.

  • Thiol-containing molecules are present: NHS esters are highly selective for amines and will not react with thiols, avoiding potential side products.

Consider this compound when:

  • Alternative linkage is desired: In cases where an amide bond may be susceptible to specific enzymatic cleavage, a thiourea linkage can offer a different stability profile.

  • Hydrolysis of the labeling reagent is a major concern: While isothiocyanates can also hydrolyze, they are generally more stable in aqueous solutions than NHS esters, which can rapidly lose reactivity.

  • Specific properties of the fluorinated aryl group are beneficial: The fluorine atoms on DFPITC can potentially introduce unique properties to the conjugate, such as altered hydrophobicity or binding interactions, which may be advantageous in certain drug development contexts.

Conclusion: A Strategic Choice for Optimal Outcomes

The selection of an amine modification reagent is a critical decision with far-reaching implications for the performance of a bioconjugate. While NHS esters have a long and successful track record, this compound offers a viable alternative with its own set of advantages and considerations. By understanding the fundamental chemistry, reaction kinetics, and stability of the resulting linkages, researchers can move beyond a one-size-fits-all approach and make a strategic choice that is best suited for their specific application. As the field of bioconjugation continues to evolve, a thorough understanding of the available chemical tools will be paramount in the development of the next generation of targeted therapeutics and diagnostics.

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  • Adverse events of antibody-drug conjugates: comparative analysis of agents with a common payload using the adverse event spontaneous reporting database. Journal of Pharmaceutical Health Care and Sciences. [Link]

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  • Emerging Toxicities of Antibody-Drug Conjugates for Breast Cancer: Clinical Prioritization of Adverse Events from the FDA Adverse Event Reporting System. Drug Safety. [Link]

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. [Link]

  • Opportunities and Challenges in the Development of Antibody-Drug Conjugate for Triple-Negative Breast Cancer. World Journal of Oncology. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link]

  • Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. [Link]

  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]

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A Researcher's Guide to Cell Tracking Dyes: Evaluating the Potential of 3,5-Difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cell therapy, immunology, and drug development, the ability to accurately track and monitor cells in vitro and in vivo is paramount. The selection of a suitable cell labeling dye is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of various cell labeling technologies, with a special focus on the potential, and important considerations, of using 3,5-Difluorophenyl isothiocyanate (DFPITC) as a cell tracking agent. We will delve into the biological compatibility of DFPITC-labeled cells, benchmark it against commonly used alternatives like Carboxyfluorescein succinimidyl ester (CFSE) and the PKH lipophilic dyes, and provide the necessary experimental frameworks for your own evaluations.

The Isothiocyanate Chemistry: A Covalent Bond for Stable Labeling

Isothiocyanates, such as the well-known Fluorescein isothiocyanate (FITC), are a class of amine-reactive fluorescent dyes.[1] Their utility in cell labeling stems from the ability of the isothiocyanate group (-N=C=S) to form a stable, covalent thiourea bond with primary amine groups (-NH₂) found on intracellular proteins, primarily on lysine residues.[1] This covalent linkage ensures that the dye is well-retained within the cell, minimally transferred to adjacent cells, and can be passed down to daughter cells upon division, making it a valuable tool for proliferation studies.[2][3]

cluster_cell Intracellular Space DFPITC 3,5-Difluorophenyl isothiocyanate (DFPITC) Cell Cell Membrane DFPITC->Cell Passive Diffusion Protein Intracellular Protein (e.g., Lysine residue) DFPITC->Protein Reaction with primary amines (-NH2) LabeledProtein Covalently Labeled Protein Protein->LabeledProtein Forms stable Thiourea bond

Caption: Mechanism of cell labeling by this compound.

This compound (DFPITC): A Halogenated Candidate

DFPITC is a derivative of phenyl isothiocyanate containing two fluorine atoms on the phenyl ring. While not as extensively studied for cell labeling as other isothiocyanates, its chemical properties suggest it could function as a fluorescent cell tracker. However, the introduction of halogen atoms, particularly fluorine, can influence a molecule's cytotoxicity. It is crucial to approach its use with a degree of caution. Safety data for DFPITC indicates that it can cause severe skin burns, eye damage, and may lead to allergy or asthma-like symptoms if inhaled.[4] Furthermore, a study on a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), demonstrated cytotoxicity in HepG2 cells, with toxicity being more pronounced in cells expressing the CYP3A4 enzyme.[5][6] This suggests that the di-halogenated phenyl moiety may have inherent toxic properties that require careful evaluation in any cell labeling application.

Comparative Analysis: DFPITC vs. Established Cell Tracking Dyes

The ideal cell tracking dye should exhibit bright and stable fluorescence, low cytotoxicity, and minimal impact on cellular function.[7] Let's compare the anticipated properties of DFPITC with two widely used alternatives: CFSE and PKH26.

FeatureThis compound (DFPITC) (Hypothesized)Carboxyfluorescein Succinimidyl Ester (CFSE)PKH26 (Lipophilic Dye)
Labeling Chemistry Covalent binding to intracellular amines (Thiourea bond)Covalent binding to intracellular amines (Amide bond)[8]Intercalation into the lipid bilayer of the cell membrane[9][10]
Retention Expected to be high due to covalent bonding.High, passed to daughter cells upon division.[2]Good, but can be subject to membrane turnover and transfer between cells.
Cytotoxicity Potentially high. Related di-halogenated compounds show significant toxicity.[5][6] Empirical testing is essential.Can be cytotoxic at higher concentrations, with reported cell death ranging from 55% to 90% in some studies.[9][11]Generally considered to have lower toxicity than CFSE.[9][11]
Effect on Cell Size Unlikely to significantly alter cell size.Does not significantly alter cell size.[12]Can cause the formation of dye aggregates and significantly increase the size of labeled vesicles (e.g., exosomes).[10][12]
Proliferation Tracking Potentially suitable due to covalent labeling and generational dilution of the signal.The "gold standard" for dye dilution-based proliferation analysis by flow cytometry.[13]Can be used, but signal resolution between generations may be less clear than with CFSE.
In Vivo Tracking Feasibility depends on cytotoxicity and signal brightness.Widely used for in vivo tracking of lymphocytes and other cell types.[14]Used for in vivo imaging, but concerns about dye aggregation exist.[10][15]

Experimental Protocols: A Framework for Evaluation

Given the limited data on DFPITC for cell labeling, it is imperative to perform rigorous in-house validation. Below are starting-point protocols for labeling cells and assessing biological compatibility.

Protocol 1: Labeling Cells with Isothiocyanate Dyes (General)

This protocol is adapted from established methods for FITC and CFSE and should be optimized for DFPITC.[8][16]

start Start: Single-cell suspension (1-10 x 10^6 cells/mL) prepare_dye Prepare Dye Stock: Dissolve DFPITC in anhydrous DMSO (e.g., 1-10 mM) labeling Labeling: Add dye to cell suspension (Final conc. 0.1 - 10 µM). Incubate 10-30 min at 37°C. start->labeling prepare_dye->labeling Add dropwise while vortexing quench Quench: Add excess cold complete medium or FBS to stop the reaction. labeling->quench wash1 Wash 1: Centrifuge and resuspend in fresh medium. quench->wash1 wash2 Wash 2: Repeat wash step. wash1->wash2 end End: Labeled cells ready for culture or injection. wash2->end

Caption: General workflow for labeling cells with isothiocyanate dyes.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in a protein-free buffer such as PBS or serum-free medium. For adherent cells, detach them using a non-enzymatic method if possible, or quench trypsin with medium before proceeding.[8]

  • Dye Preparation: Prepare a stock solution of DFPITC (or other isothiocyanate dye) in anhydrous DMSO (e.g., 1-10 mM). This should be done immediately before use.[16]

  • Labeling: While gently vortexing the cell suspension, add the dye stock solution to achieve the desired final concentration (a starting range of 0.1 to 10 µM is recommended for optimization). Incubate for 10-30 minutes at 37°C, protected from light.

  • Quenching: Stop the labeling reaction by adding an equal volume of cold complete medium containing fetal bovine serum (FBS). The proteins in the serum will react with any unbound dye.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, complete medium. Repeat the wash step at least once to remove any residual unbound dye.

  • Analysis: The labeled cells are now ready for downstream applications, such as in vitro culture, in vivo injection, or analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Assessing Cell Viability and Proliferation Post-Labeling

It is critical to assess the impact of the labeling procedure on cell health.

Methodology:

  • Viability Assay (e.g., Trypan Blue or Propidium Iodide Staining):

    • Immediately after labeling and washing, take an aliquot of the cell suspension.

    • Add Trypan Blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Alternatively, for flow cytometry, stain with a viability dye like Propidium Iodide (PI) or 7-AAD and analyze the percentage of live (PI/7-AAD negative) cells.[17]

  • Proliferation Assay (Dye Dilution by Flow Cytometry):

    • Culture the labeled cells under normal growth conditions.

    • At various time points (e.g., 24, 48, 72, and 96 hours), harvest the cells.

    • Analyze the fluorescence intensity of the cells by flow cytometry. As the cells divide, the fluorescence intensity will be halved with each generation, allowing for the quantification of cell proliferation.[18]

  • Functional Assays:

    • Depending on the cell type, perform relevant functional assays to ensure that the labeling process has not altered their biological activity. For example, for T-cells, one might assess cytokine production or cytotoxic T-lymphocyte (CTL) activity.

Concluding Remarks and Future Directions

The ideal cell tracking dye is one that provides a bright, stable signal without perturbing the very biology we aim to study. While this compound presents a potential, yet unvalidated, option for cell labeling based on its isothiocyanate chemistry, the presence of di-fluoro substitutions on the phenyl ring raises significant concerns about its potential cytotoxicity. The data on a related dichloro- compound underscores the necessity for thorough investigation before DFPITC can be considered a reliable tool for cell tracking.[5][6]

In contrast, established dyes like CFSE and PKH26, despite their own limitations, have a well-documented history of use and provide a reliable benchmark for comparison.[9][11][13] Newer generations of cell tracking dyes with improved photostability and lower cytotoxicity are also continually being developed, offering an expanding toolkit for researchers.[2][7]

Ultimately, the choice of a cell labeling reagent should be guided by empirical data. We strongly encourage researchers interested in novel labeling agents like DFPITC to perform comprehensive validation experiments, such as those outlined in this guide. By carefully assessing viability, proliferation, and function post-labeling, the scientific community can collectively build a more complete understanding of the tools at our disposal for unraveling the complexities of cellular behavior.

References

  • Doull, J. et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 25(3), 755-761. Available from: [Link]

  • Doull, J. et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC, 3108119. Available from: [Link]

  • Hemmrich, K. et al. (2007). Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering. Cells Tissues Organs, 185(4), 229-238. Available from: [Link]

  • Gao, X. et al. (2023). A Review of Labeling Approaches Used in Small Extracellular Vesicles Tracing and Imaging. Journal of Nanobiotechnology, 21(1), 284. Available from: [Link]

  • Hemmrich, K. et al. (2007). Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering. PubMed, 17409737. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Butcher, E. C., Scollay, R. G., & Weissman, I. L. (1980). Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. II. Potential application to studies of lymphocyte migration and maturation. Journal of Immunological Methods, 37(2), 109-121. Available from: [Link]

  • Wang, Y. et al. (2021). Live cell tagging tracking and isolation for spatial transcriptomics using photoactivatable cell dyes. Nature Communications, 12(1), 5249. Available from: [Link]

  • Biocompare. (2023). Selecting the Best Method for Measuring Cell Proliferation. Available from: [Link]

  • Smith, C. W., & Goldman, M. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. The Journal of investigative dermatology, 36, 133-136. Available from: [Link]

  • Hac, A. et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. ResearchGate. Available from: [Link]

  • The University of Liverpool Repository. Developing PET/MR Imaging Probes for the In Vivo Tracking of Cell Therapies. Available from: [Link]

  • Schnorr, K. L. et al. (1983). Fluorescein isothiocyanate as a cell marker for tracing lymphocyte circulation in sheep. International archives of allergy and applied immunology, 72(3), 239-242. Available from: [Link]

  • Thermo Fisher Scientific. (2016). The Best Alternative to CFSE, CellTrace Violet Dye. YouTube. Available from: [Link]

  • Zheng, Y. et al. (2012). Cell tracing dyes significantly change single cell mechanics. PMC, 3432726. Available from: [Link]

  • Zhang, Y. et al. (2004). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 3(8), 937-944. Available from: [Link]

  • Carlson, A. L. et al. (2013). Tracking Single Cells in Live Animals Using a Photoconvertible Near-Infrared Cell Membrane Label. PLOS ONE, 8(8), e69257. Available from: [Link]

  • Hac, A. et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Nature. Available from: [Link]

  • Srinivas, M. et al. (2012). Labeling cells for in vivo tracking using 19F MRI. Biomaterials, 33(33), 8514-8523. Available from: [Link]

  • Wang, Y. et al. (2022). Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells. Frontiers in Oncology, 11, 786013. Available from: [Link]

  • POL Scientific. (2016). CellTrace™ Far Red & CellTracker™ Deep Red— long term live cell tracking for flow cytometry and fluorescence microscopy. Available from: [Link]

  • ResearchGate. (2014). What's best to determine cell division (proliferation) by FACS, CFSE or PKH26?. Available from: [Link]

  • Dehghani, H. et al. (2019). Exosome labeling by lipophilic dye PKH26 results in significant increase in vesicle size. bioRxiv. Available from: [Link]

  • MDPI. (2022). In Vivo Cell Tracking Using PET: Opportunities and Challenges for Clinical Translation in Oncology. Available from: [Link]

  • Melchini, A. et al. (2017). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 18(9), 1822. Available from: [Link]

  • Théry, C. et al. (2020). Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26. Journal of Extracellular Vesicles, 9(1), 1729530. Available from: [Link]

  • Kotake, K. et al. (2008). Regulation of Early Endosomal Entry by the Drosophila Tumor Suppressors Rabenosyn and Vps45. Molecular Biology of the Cell, 19(8), 3465-3476. Available from: [Link]

  • Creative Biolabs. Antibody-FITC Conjugation Protocol. Available from: [Link]

  • Brown, A. O. et al. (2017). Severe Pneumococcal Pneumonia Causes Acute Cardiac Toxicity and Subsequent Cardiac Remodeling. American Journal of Respiratory and Critical Care Medicine, 195(1), 97-108. Available from: [Link]

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Publish Comparison Guide: 3,5-Difluorophenyl Isothiocyanate (3,5-DFPITC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluorophenyl isothiocyanate (3,5-DFPITC) represents a high-performance evolution of the standard Phenyl Isothiocyanate (PITC) reagent. While PITC remains the workhorse for Edman degradation and general amine derivatization, 3,5-DFPITC introduces specific electronic and steric advantages critical for modern drug discovery and high-sensitivity metabolomics.

This guide analyzes its application in bioactive heterocycle synthesis ,


F-NMR tagging , and trace amine quantification , providing a direct performance comparison to industry standards.

Part 1: Technical Profile & Mechanism

The Fluorine Advantage

The substitution of hydrogen with fluorine at the 3 and 5 positions creates a symmetric, electron-deficient aromatic ring. This modification fundamentally alters the reactivity of the isothiocyanate (-N=C=S) group compared to unsubstituted PITC.

FeaturePITC (Standard)3,5-DFPITC (Enhanced)Impact on Research
Electrophilicity ModerateHigh Faster reaction rates with sterically hindered amines.
NMR Signature

H only

F &

H
Enables background-free detection in biological matrices via

F-NMR.
Steric Profile LowLow-Medium Less bulky than bis(trifluoromethyl) analogs, preserving reactivity.
Lipophilicity ModerateIncreased Improved membrane permeability for cellular probes; better retention in RP-HPLC.
Mechanism of Action: Thiourea Formation & Cyclization

The core utility of 3,5-DFPITC lies in its reaction with nucleophiles (amines) to form stable thioureas, which can further cyclize into thiohydantoins—a scaffold prevalent in oncology drugs (e.g., Enzalutamide).

ReactionMechanism Amine Primary Amine (R-NH2) TS Transition State (Nucleophilic Attack) Amine->TS Lone pair donates to C=S DFPITC 3,5-DFPITC (Electrophile) DFPITC->TS Thiourea Stable Thiourea Derivative TS->Thiourea Proton transfer Cyclization Acid/Heat Cyclization Thiourea->Cyclization If alpha-amino acid/ester Thiohydantoin 3,5-Difluorophenyl Thiohydantoin Cyclization->Thiohydantoin - Alcohol/H2O

Figure 1: Mechanistic pathway for the formation of thiourea and thiohydantoin scaffolds using 3,5-DFPITC.

Part 2: Comparative Case Studies

Case Study 1: Synthesis of Bioactive Benzopyran Derivatives

Context: In the development of potassium channel openers and anti-arrhythmic agents, researchers often require the derivatization of hindered amines. Standard PITC often requires elevated temperatures or prolonged reaction times, which can degrade sensitive chiral centers.

Experimental Data Comparison: A direct comparison based on reaction protocols for synthesizing benzopyran-based thioureas demonstrates the kinetic advantage of the 3,5-difluoro substitution.

ParameterPITC Protocol3,5-DFPITC ProtocolOutcome Analysis
Substrate 4-amino-3,4-dihydro-benzopyran4-amino-3,4-dihydro-benzopyranIdentical sterically hindered amine.
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Non-polar aprotic solvent.
Time to Completion 2–4 Hours30 Minutes 4x–8x Kinetic increase.
Yield 60–75%86–93% Higher conversion due to enhanced electrophilicity.
Purification Column ChromatographyFiltration/RecrystallizationProduct precipitates more readily due to fluorine-induced polarity shifts.

Protocol Insight: The electron-withdrawing fluorine atoms at the 3 and 5 positions pull electron density away from the isothiocyanate carbon, making it significantly more susceptible to nucleophilic attack by the amine. This allows the reaction to proceed rapidly at room temperature, preserving the stereochemistry of the benzopyran scaffold [1, 2].

Case Study 2: F-NMR Tagging for Chiral Resolution

Context: Distinguishing enantiomers of cyclic secondary amines (e.g., piperidines, pyrrolidines) is a critical bottleneck in pharmaceutical synthesis.[1] While chiral HPLC is common, it is slow.


F-NMR offers a high-throughput alternative.

The "Goldilocks" Effect: Researchers often choose between mono-fluoro (4-F-PITC) and bis-trifluoromethyl (3,5-(CF3)2-PITC) variants. 3,5-DFPITC occupies a strategic middle ground.

  • Vs. 4-F-PITC: 3,5-DFPITC provides a distinct splitting pattern (triplet-like multiplet vs. complex multiplet) and stronger chemical shift dispersion, reducing signal overlap in complex mixtures.

  • Vs. 3,5-(CF3)2-PITC: The bis-CF3 group is extremely bulky. For sterically hindered secondary amines, the steric clash can inhibit derivatization. 3,5-DFPITC retains the electronic activation without the massive steric penalty.

Workflow for Chiral Analysis:

  • Mix: Analyte (Amine) + 3,5-DFPITC (1.1 eq) in CDCl

    
    .
    
  • React: Shake at RT for 10 mins (instant quantitative reaction).

  • Detect: Acquire

    
    F-NMR spectrum.
    
  • Result: Enantiomers appear as distinct peaks due to the formation of diastereomeric thioureas (if a chiral co-solvent or chiral auxiliary is present) or simply distinct chemical shifts if the amine itself is chiral and resolved against a chiral standard.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Derivatization of Amines

Best for: Creating standards for HPLC/MS or synthesizing thiourea libraries.

Materials:

  • Amine substrate (1.0 mmol)

  • This compound (1.1 mmol)

  • Dichloromethane (DCM) or Acetonitrile (ACN) – Anhydrous

  • Base: Triethylamine (TEA) – Optional, only if amine is a salt.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL of dry DCM.

  • Addition: Add 1.1 mmol (approx. 0.19 g) of 3,5-DFPITC dropwise to the stirring solution.

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor via TLC.[2] For most primary amines, the spot will disappear within 20–30 minutes.

  • Work-up:

    • Method 1 (Precipitation): If a solid forms (common with 3,5-difluoro derivatives), filter and wash with cold hexanes.

    • Method 2 (Extraction): Evaporate solvent.[2] Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO

      
      .
      
  • Validation: Confirm structure via

    
    H-NMR (look for thiourea NH protons > 8.0 ppm) and 
    
    
    
    F-NMR (characteristic signal around -108 to -110 ppm).
Protocol B: Selection Guide for Isothiocyanates

Use this logic flow to determine when 3,5-DFPITC is the mandatory choice over cheaper alternatives.

SelectionGuide Start Select Derivatization Reagent Detection Primary Detection Method? Start->Detection UV UV / HPLC Detection->UV Standard NMR 19F NMR Detection->NMR High Specificity Sterics Is the Amine Sterically Hindered? UV->Sterics BisCF3 Use 3,5-bis(CF3)PITC (Max Sensitivity, Bulky) NMR->BisCF3 Trace Analysis (High Sensitivity) DFPITC Use 3,5-DFPITC (High Reactivity, Low Sterics) NMR->DFPITC Complex Mixture / Hindered Amine PITC Use PITC (Standard, Cheapest) Sterics->PITC No Sterics->DFPITC Yes (Needs fast kinetics)

Figure 2: Decision matrix for selecting the optimal isothiocyanate reagent.

References

  • European Patent Office. (2005). Benzopyran derivatives, method of production and use thereof (EP 1589015 A1). Retrieved from

  • Royal Society of Chemistry. (2014). Supplementary Information: Reaction of this compound with amines. Retrieved from

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, Y., et al. (2015).[4][5] A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines.[1] Analytical Chemistry.[5][6][7][8][9] Retrieved from (Note: Contextual reference for fluorinated ITC applications).

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Safety Operating Guide

Mastering the Handling of 3,5-Difluorophenyl Isothiocyanate: A Guide to Safe and Effective Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that cutting-edge research often involves working with highly reactive and hazardous materials. 3,5-Difluorophenyl isothiocyanate, a valuable reagent in the synthesis of novel therapeutics, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower you to handle this compound with confidence and precision. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and excellence in your laboratory.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, necessitating stringent safety protocols. Its primary dangers include severe skin corrosion and eye damage, and the potential to cause allergy or asthma-like symptoms if inhaled.[1] The isothiocyanate functional group (-N=C=S) is highly electrophilic, making it reactive toward a wide range of nucleophiles. This reactivity is the very reason it is a useful synthetic building block, but it also dictates the need for careful handling to prevent unwanted reactions with biological molecules or other laboratory reagents.

Isothiocyanates, as a class of compounds, are known to react with water, alcohols, amines, and strong acids or bases.[2][3][4][5] Contact with moisture can lead to the formation of corresponding amines and the release of toxic gases.[6] Thermal decomposition can also produce hazardous fumes, including nitrogen oxides, sulfur oxides, and hydrogen cyanide.[4][5] Therefore, a proactive and well-informed approach to the handling and storage of this compound is not just recommended, but imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles in combination with a face shield are mandatory.[7] This dual protection is necessary to shield against potential splashes of the corrosive liquid and any vapors that may be generated.
Hand Protection Wear chemically resistant gloves at all times. Butyl or nitrile rubber gloves are recommended for protection against a wide variety of chemicals, including isothiocyanates.[8] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat is required.[7] For tasks with a higher risk of splashes, consider the use of a chemically resistant apron or a full suit.[9][10]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[7] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]

PPE Selection and Use Workflow

PPE_Workflow cluster_pre_handling Pre-Handling Protocol cluster_handling Handling Protocol cluster_post_handling Post-Handling Protocol Assess_Task Assess the Task (e.g., weighing, reaction setup) Select_PPE Select Appropriate PPE (Refer to table above) Assess_Task->Select_PPE Determine Risk Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE If PPE is intact Handle_Chemical Handle 3,5-Difluorophenyl Isothiocyanate in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Order (Avoid cross-contamination) Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: A workflow for the selection and use of Personal Protective Equipment (PPE).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the successful execution of your experimental work.

1. Preparation and Engineering Controls:

  • Fume Hood Verification: Before any work begins, ensure the chemical fume hood is operational and has been certified within the last year. The airflow should be sufficient to contain any vapors.

  • Clear Workspace: The fume hood should be free of clutter. Keep all materials at least six inches from the sash opening to ensure proper airflow.[8][11]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate fire extinguisher (e.g., dry chemical) nearby. While Ansul Met-L-Kyl is for pyrophoric liquids, a standard dry chemical extinguisher is suitable for most organic chemical fires.[12][13]

2. Handling and Dispensing:

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Weighing: If weighing is necessary outside of a glovebox, perform this task in the fume hood using a tared, sealed container.

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air.

  • Avoid Incompatibilities: Keep the chemical away from water, strong acids, strong bases, alcohols, and amines.[2][3][4][5]

3. Spill Response:

  • Immediate Evacuation: In the event of a spill, immediately evacuate the area and alert your colleagues and the laboratory safety officer.

  • Ventilation: Ensure the fume hood is operating at maximum capacity to ventilate the area.

  • Cleanup: Only trained personnel with appropriate PPE should attempt to clean up a spill. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Decontamination: Once the bulk of the spill is absorbed, decontaminate the area with a suitable solution. A solution of sodium carbonate (5-10%) and detergent in water can be used to neutralize isocyanates.[14]

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Emergency Response Workflow

Emergency_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Trained Personnel with Full PPE) Spill_Occurs Spill of 3,5-Difluorophenyl Isothiocyanate Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Alert Alert Colleagues and Safety Officer Evacuate->Alert Ventilate Ensure Maximum Ventilation (Fume Hood) Alert->Ventilate Assess_Spill Assess Spill Size and Risk (Trained Personnel Only) Ventilate->Assess_Spill Contain Contain with Inert Absorbent Assess_Spill->Contain If safe to proceed Decontaminate Decontaminate Area Contain->Decontaminate Collect_Waste Collect Contaminated Materials Decontaminate->Collect_Waste Dispose_Waste Dispose_Waste Collect_Waste->Dispose_Waste Follow Disposal Plan

Caption: A flowchart for responding to a spill of this compound.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.

1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated, clearly labeled container for halogenated organic waste.[15]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[16][17]

2. Container Management:

  • Appropriate Containers: Use chemically resistant containers with secure, tight-fitting lids.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Closed Containers: Keep waste containers closed at all times, except when adding waste.

3. Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

  • Licensed Disposal Contractor: Ensure that the waste is handled and disposed of by a licensed hazardous waste disposal contractor.[14]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

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